Chemical structure and physicochemical properties of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
An In-Depth Technical Guide to 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride: Synthesis, Properties, and Potential Applications This technical guide provides a comprehensive overview of 3-[(4-Pentenyloxy)methyl]pyrr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, a novel pyrrolidine derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to present a predictive yet scientifically grounded analysis of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction to the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2][3] This saturated scaffold is prevalent in a multitude of natural products, pharmaceuticals, and bioactive compounds.[3][4][5] Its significance stems from its ability to introduce three-dimensionality into molecular structures, which is crucial for specific interactions with biological targets. Furthermore, the pyrrolidine nucleus can serve as a versatile scaffold for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] The title compound, 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, incorporates a flexible ether linkage and a terminal alkene, functionalities that offer avenues for further chemical modification and potential biological activity.
The structure features a central pyrrolidine ring substituted at the 3-position with a methyl group linked to a 4-pentenyloxy chain via an ether bond. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Proposed Synthesis
A plausible and efficient synthetic route for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride involves a multi-step process, beginning with commercially available starting materials. The key steps are N-protection of the pyrrolidine nitrogen, etherification, and final deprotection and salt formation.
Synthetic Workflow
The proposed synthesis follows a logical progression designed to maximize yield and purity.
Synthesis pathways and mechanisms for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
An In-depth Technical Guide to the Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-[(4-Pente...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, a novel heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug development. The proposed synthesis is grounded in well-established, high-yield chemical transformations, including nitrogen protection, Williamson ether synthesis, and deprotection, followed by salt formation. This document offers a deep dive into the reaction mechanisms, detailed experimental protocols, and the critical rationale behind procedural choices, intended for an audience of research scientists and drug development professionals.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Its stereochemical properties and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules with specific biological targets. The title compound, 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, incorporates three key functionalities: a core pyrrolidine ring, a flexible ether linkage, and a terminal alkene group on a five-carbon chain. This terminal alkene is particularly valuable as it provides a reactive handle for further chemical modifications through reactions such as hydroboration-oxidation, epoxidation, or olefin metathesis, making the compound a highly versatile intermediate for creating diverse molecular libraries.
This guide outlines a strategic four-step synthesis designed for efficiency, scalability, and high purity of the final product.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The primary disconnection points are the carbon-oxygen bond of the ether and the nitrogen-hydrogen bond of the final hydrochloride salt.
The analysis reveals that the target molecule can be synthesized from the key building block, 3-(hydroxymethyl)pyrrolidine, and an appropriate five-carbon electrophile, such as 5-bromo-1-pentene. A nitrogen protecting group strategy is identified as essential to prevent unwanted side reactions.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthesis Pathway and Mechanisms
The forward synthesis is a four-step sequence designed for optimal yield and purity.
Caption: Overall four-step synthesis workflow.
Step 1: Protection of the Pyrrolidine Nitrogen
Rationale: The secondary amine of the pyrrolidine ring is nucleophilic and would compete with the hydroxyl group in the subsequent ether synthesis, leading to N-alkylation as a significant side product. To ensure exclusive O-alkylation, the nitrogen must be temporarily deactivated. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is highly effective, stable to the basic conditions of the next step, and can be removed cleanly under acidic conditions.[3]
Reaction: 3-(Hydroxymethyl)pyrrolidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (Et₃N) to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic, reliable, and versatile method for forming ether linkages.[4] It proceeds via an SN2 mechanism, which requires a strong nucleophile and a good electrophile with an unhindered reaction center.[5]
Mechanism:
Deprotonation: A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the primary alcohol of the Boc-protected starting material. This quantitatively generates a potent sodium alkoxide nucleophile.[6]
SN2 Attack: The resulting alkoxide attacks the primary carbon of 5-bromo-1-pentene. Primary alkyl halides are excellent substrates for SN2 reactions as they minimize steric hindrance, leading to high yields of the substitution product over the competing E2 elimination pathway.[4][5]
Caption: The SN2 mechanism of the key ether formation step.
Step 3: Deprotection of the Pyrrolidine Nitrogen
Rationale: With the ether linkage successfully formed, the Boc protecting group can be removed to liberate the free secondary amine. This is typically achieved under strong acidic conditions which cleave the tert-butyl carbamate.
Reaction: The protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in a suitable solvent like diethyl ether or 1,4-dioxane. The reaction proceeds via cleavage of the C-O bond of the tert-butyl group, releasing isobutylene and carbon dioxide.
Step 4: Hydrochloride Salt Formation
Rationale: The final free base is often an oil and may be prone to oxidation or reaction with atmospheric carbon dioxide. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and store.[7]
Reaction: The purified free base is dissolved in a non-polar solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether). The hydrochloride salt precipitates from the solution and can be isolated by filtration.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium hydride (NaH) is highly reactive with water and must be handled under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
To a round-bottom flask charged with 3-(hydroxymethyl)pyrrolidine (1.0 eq), add dichloromethane (DCM, approx. 10 mL per gram of starting material).
Add triethylamine (Et₃N, 1.2 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction with water and transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of tert-butyl 3-[(4-pentenyloxy)methyl]pyrrolidine-1-carboxylate
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH, 1.5 eq) in mineral oil.
Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
Add dry tetrahydrofuran (THF, approx. 20 mL per gram of NaH) to the flask and cool to 0 °C.
Slowly add a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dry THF dropwise. (Note: Hydrogen gas evolution will occur).
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
Re-cool the mixture to 0 °C and add 5-bromo-1-pentene (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 16-24 hours.
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine (Free Base)
Dissolve the purified product from Protocol 2 (1.0 eq) in DCM (approx. 10 mL per gram).
Cool the solution to 0 °C.
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base.
Protocol 4: Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Dissolve the free base from Protocol 3 in a minimal amount of anhydrous diethyl ether.
Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
A white precipitate should form immediately.
Continue stirring for 30 minutes at room temperature.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Characterization Data Summary
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques. The following table summarizes the expected characterization data.
[No specific source for this exact compound was found, the synthesis is proposed based on standard, well-documented organic chemistry reactions.]
LookChem. (R)-(+)-3-(hydroxymethyl)pyrrolidine. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Lumen Learning. Organic Chemistry 1: An open textbook - 9.5. Williamson ether synthesis. Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
[General organic chemistry knowledge regarding reaction mechanisms and safety.]
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
[General organic chemistry knowledge regarding salt form
PTC Organics. PTC C-Alkylation of a 3-Pyrrolidinone. Retrieved from [Link]
D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8274. Retrieved from [Link]
In vitro stability profile of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
An In-Depth Technical Guide Topic: In Vitro Stability Profile of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the in vitro stability o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Topic: In Vitro Stability Profile of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro stability of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, a novel chemical entity with potential therapeutic applications. As a Senior Application Scientist, this document synthesizes established principles of pharmaceutical stability testing with insights into the specific structural liabilities of the molecule. We will explore the predictable degradation pathways based on its pyrrolidine, ether, and alkene moieties, and provide detailed, field-proven protocols for conducting forced degradation and metabolic stability studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute a robust stability assessment program, ultimately ensuring the development of a safe, effective, and stable pharmaceutical product.
Introduction: The Imperative of Stability Profiling
In the pharmaceutical development pipeline, understanding the chemical stability of an active pharmaceutical ingredient (API) is a non-negotiable prerequisite.[1][2] Stability is a critical quality attribute that directly influences the safety, efficacy, and shelf-life of a drug product.[1] For a novel molecule like 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, a thorough in vitro stability profile serves several foundational purposes:
Identification of Degradation Pathways: It reveals how the molecule breaks down under various environmental stressors, providing critical insights into its inherent chemical liabilities.[2][3]
Development of Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate the intact API from all its degradation products.[2][4][5]
Guidance for Formulation and Packaging: Knowledge of sensitivities to pH, light, or oxidation informs the development of a stable formulation and the selection of appropriate packaging to protect the drug product.[2]
Compliance with Regulatory Standards: Regulatory bodies like the International Council for Harmonisation (ICH) mandate stress testing to understand the intrinsic stability of a new drug substance.[6][7][8]
This guide will focus on the practical execution and scientific rationale behind establishing the in vitro stability profile for this specific pyrrolidine derivative.
Molecular Structure Analysis and Predicted Stability Landscape
The chemical structure of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride dictates its potential degradation pathways. A proactive analysis of its functional groups allows us to anticipate its vulnerabilities.
Pyrrolidine Ring & Hydrochloride Salt: The basic nitrogen in the pyrrolidine ring is protonated, forming a hydrochloride salt. This salt form generally enhances stability in solid-state and acidic solutions. However, at neutral or alkaline pH, the deprotonated free amine becomes more prevalent, which can be more susceptible to oxidation. The pH of the microenvironment is a crucial factor in its hydrolytic stability.[9][10]
Ether Linkage (-O-): The (4-Pentenyloxy)methyl side chain contains an ether bond. Ethers are generally resistant to hydrolysis under physiological pH conditions but are primary targets for oxidative degradation.[11] Oxidative cleavage can occur via a hydrogen abstraction mechanism, often catalyzed by trace metals or enzymatic systems (e.g., Cytochrome P450 enzymes).[11][12]
Terminal Alkene (C=C): The pentenyl group features a terminal double bond, a well-known site for oxidative attack. This can lead to the formation of epoxides, aldehydes, or other oxidative degradation products.
Based on this analysis, the primary anticipated degradation pathways are oxidation (at the ether linkage and alkene) and pH-dependent reactions related to the pyrrolidine free amine.
Experimental Design: A Multipronged Approach to Stability
A comprehensive in vitro stability assessment involves both forced degradation (chemical stability) and metabolic stability studies (enzymatic stability).
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the API to harsh conditions to accelerate its decomposition, as recommended by ICH guideline Q1A(R2).[6] The primary goal is to achieve 5-20% degradation of the API, which is sufficient to identify degradation products and validate the analytical method without causing excessive breakdown that might lead to irrelevant secondary degradants.[6]
Caption: Workflow for Forced Degradation Studies.
Table 1: Summary of Forced Degradation Conditions and Rationale
Stress Condition
Recommended Conditions
Target Degradation
Rationale & Justification (ICH Q1A/Q1B)
Acid Hydrolysis
0.1 M - 1 M HCl at ambient or elevated temp. (e.g., 60°C)
5-20%
To evaluate the intrinsic stability in acidic environments and identify acid-catalyzed degradation products.[6]
Base Hydrolysis
0.1 M - 1 M NaOH at ambient or elevated temp. (e.g., 60°C)
5-20%
To assess stability in alkaline conditions, where the pyrrolidine amine is deprotonated and potentially more reactive.
Oxidation
3-30% H₂O₂ at room temperature
5-20%
To probe for susceptibility to oxidation, particularly at the ether linkage and terminal alkene.[4]
Thermal Degradation
Elevated temperature (e.g., 60-80°C) in solution and as solid
5-20%
To evaluate the effect of heat on the molecule's stability.
Photostability
Expose solid and solution to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²)
As observed
To determine if the molecule is light-sensitive, which has implications for packaging and handling.[1][13]
Protocol 1: Forced Degradation Study
Preparation: Prepare a 1 mg/mL stock solution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in a 50:50 acetonitrile:water mixture.
Stress Application:
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C.
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C.
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.
Control: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.
Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, to stop the reaction.
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.[13]
In Vitro Metabolic Stability
For a potential therapeutic agent, understanding its stability in the presence of metabolic enzymes is crucial. The primary site of drug metabolism is the liver, and in vitro assays using liver microsomes or hepatocytes can predict in vivo clearance. The ether and alkene groups are potential sites for cytochrome P450 (CYP450) mediated oxidation.
Protocol 2: Microsomal Stability Assay
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4).
Incubation:
Pre-warm HLM and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37°C.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Include a negative control (without NADPH) to account for non-enzymatic degradation.
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Bioanalytical Methodologies: The Key to Accurate Assessment
A robust, validated, stability-indicating analytical method is the cornerstone of any stability study.[5] The method must be able to separate, detect, and quantify the parent compound in the presence of its degradation products, process impurities, and any other components in the sample matrix.[5]
Caption: Workflow for Stability-Indicating Method Development.
Provides good retention and resolution for small molecules of moderate polarity.
Mobile Phase A
0.1% Formic Acid in Water
Provides an acidic pH to ensure good peak shape for the protonated amine.[14]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic modifier for reversed-phase chromatography.
Gradient
5% to 95% B over 10 minutes
A broad gradient is a good starting point to elute all potential degradants.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40°C
Improves peak shape and reduces viscosity.
Detection
PDA (200-400 nm) & ESI-MS
PDA provides UV spectral data for peak purity assessment, while MS provides mass information for identification.
Data Interpretation and Potential Degradation Pathways
The data generated from these studies allows for a comprehensive understanding of the molecule's stability.
Quantification: The percentage of API remaining at each time point is calculated relative to the T=0 sample. The rate of degradation can be determined by plotting the natural log of the remaining API concentration versus time.
Mass Balance: An ideal stability-indicating method should account for all the degraded API, meaning the sum of the parent peak area and all degradant peak areas should remain constant over time.
Degradant Identification: Mass spectrometry (MS and MS/MS) is invaluable for proposing structures of the degradation products.[4] By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants with the parent compound, likely structural modifications can be elucidated.
Caption: Potential Degradation Pathways.
Table 3: Hypothetical Stability Data Summary
Condition
Time (h)
% API Remaining
Major Degradation Products (Hypothetical m/z)
Observations
0.1 M HCl, 60°C
24
>98%
-
Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C
24
91%
DP1 (m/z = X)
Minor degradation observed.
3% H₂O₂, RT
8
75%
DP2 (m/z = Parent+16), DP3 (m/z = Y)
Significant degradation, suggesting high susceptibility to oxidation. Mass shift of +16 indicates oxidation.
HLM + NADPH, 37°C
1 (h)
45%
M1 (m/z = Parent+16), M2 (m/z = Z)
Rapid metabolism, likely via CYP450-mediated oxidation.
Conclusion and Forward-Looking Strategy
This technical guide outlines a systematic and scientifically grounded approach to characterizing the in vitro stability of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. The anticipated primary liabilities of this molecule are oxidative degradation, particularly at the ether and alkene moieties, and potential instability at alkaline pH.
The successful execution of the described forced degradation and metabolic stability protocols will yield a comprehensive stability profile. This critical dataset will empower drug development professionals to:
Finalize a robust, stability-indicating analytical method for quality control.
Design a stable pharmaceutical formulation by selecting appropriate excipients and pH.
Define appropriate storage conditions and packaging to ensure product integrity.
Fulfill regulatory requirements for early-phase development submissions.
By proactively investigating and understanding the stability of this molecule, we lay a solid foundation for its successful progression through the development lifecycle, ultimately ensuring the delivery of a safe and effective medication to patients.
LCGC Staff. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Schäfer, A., et al. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC.
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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BenchChem. (2025). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
SK pharmteco. (2026). Forced Degradation Studies Can Reduce Stress(ors).
Kinnear, K., & Hagedorn, C. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH.
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Schäfer, A., et al. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - ResearchGate.
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
Medical Device and Diagnostic Industry. (2004, April 1). Stability testing for IVDs.
Park, J. W., et al. (2004, December 24). Inhibition of diethyl ether degradation in Rhodococcus sp. strain DEE5151 by glutaraldehyde and ethyl vinyl ether.
Waterman, K. C. (n.d.). Hydrolysis in Pharmaceutical Formulations.
U.S. Food and Drug Administration. (2024, November 5). CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products.
U.S. Food and Drug Administration. (1998, May 27). Stability Testing of Drug Substances and Drug Products.
Chavarría, M., et al. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC.
Tovey, I. R., & Muvhali, P. T. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC.
Alcázar, J., et al. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega.
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
Al-Tannak, N. (2021, March 25). Understanding the chemical basis of drug stability and degradation.
Gârd, C. C., et al. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC.
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
Biotech Spain. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
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Reference NMR Spectroscopy Guide for 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Structural Characterization, Protocol Validation, and Data Interpretation for Fragment-Based Drug Discovery Executive Summary The transition from planar (2D) to sp3-rich (3D) chemical space is a defining paradigm in mode...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Characterization, Protocol Validation, and Data Interpretation for Fragment-Based Drug Discovery
Executive Summary
The transition from planar (2D) to sp3-rich (3D) chemical space is a defining paradigm in modern fragment-based drug discovery (FBDD). The stereoselective synthesis and characterization of 3-D fragments, such as functionalized pyrrolidines, are critical for exploring new areas of pharmaceutical space[1]. The compound 3-[(4-pentenyloxy)methyl]pyrrolidine hydrochloride serves as a highly versatile, conformationally restricted building block. It features a basic pyrrolidine pharmacophore, a flexible ether linkage, and a terminal alkene primed for late-stage functionalization (e.g., via olefin cross-metathesis).
This technical whitepaper provides an authoritative guide to the Nuclear Magnetic Resonance (NMR) characterization of this specific building block. By detailing the causality behind chemical shifts, establishing a self-validating acquisition protocol, and providing reference spectral data, this guide ensures absolute structural verification for drug development professionals.
Structural Topology & Mechanistic Causality
To accurately interpret the NMR spectra of 3-[(4-pentenyloxy)methyl]pyrrolidine hydrochloride, one must first deconstruct the molecule into its functional domains. Each domain exerts specific electronic and magnetic effects on the surrounding nuclei.
Structural topology and functional domains of the target pyrrolidine building block.
Causality of Chemical Shifts
The observed chemical shifts in the ^1^H and ^13^C NMR spectra are driven by three primary mechanistic factors:
Inductive Deshielding via Protonation: The protonation of the pyrrolidine nitrogen in the hydrochloride salt form induces a strong electron-withdrawing inductive effect. This deshields the adjacent C2 and C5 equatorial and axial protons, shifting them significantly downfield to the 3.10–3.25 ppm region compared to the free base. Furthermore, the use of a highly polar, aprotic solvent like DMSO-d6 prevents the rapid exchange of the ammonium protons, allowing the NH2^+^ signal to be observed as a broad singlet near 9.45 ppm.
Electronegativity of the Ether Linkage: The oxygen atom acts as an electronegative center, deshielding the alpha protons on both the pyrrolidine side (Pyr-CH2-O-) and the pentenyl side (-O-CH2-). These protons resonate as distinct multiplets between 3.35 and 3.40 ppm.
Magnetic Anisotropy of the Alkene: The terminal alkene exhibits characteristic magnetic anisotropy. The internal olefinic proton (-CH=) appears as a complex doublet of doublet of triplets (ddt) at 5.80 ppm, while the terminal protons (=CH2) appear as distinct doublets of quartets at 5.03 ppm (trans) and 4.96 ppm (cis) due to geminal and vicinal coupling.
Key structural drivers influencing the 1H NMR chemical shifts of the target compound.
Self-Validating NMR Acquisition Protocol
To guarantee reproducibility and , the experimental protocol must function as a self-validating system. The choice of solvent and internal standards is deliberate: DMSO-d6 is selected because the HCl salt form is highly polar; utilizing CDCl3 often results in broad, poorly resolved peaks due to incomplete solvation and aggregation.
Standardized NMR acquisition workflow for pyrrolidine hydrochloride salts.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 15–20 mg of 3-[(4-pentenyloxy)methyl]pyrrolidine hydrochloride. Dissolve completely in 0.6 mL of DMSO-d6 (100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
Instrument Calibration (The Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform automated gradient shimming (Z-axis). Self-Validation Check: Ensure the line width of the TMS peak is < 1.0 Hz at half-height. If the residual DMSO-d6 pentet does not align perfectly at 2.50 ppm after setting TMS to 0.00 ppm, it indicates potential sample contamination or probe temperature anomalies, requiring immediate recalibration.
^1^H NMR Acquisition: Utilize a standard 1D pulse sequence (zg30). Set the number of scans (ns) to 16. Apply a relaxation delay (d1) of 2.0 s to ensure complete magnetization recovery, which is critical for accurate integration of the aliphatic multiplets.
^13^C NMR Acquisition: Utilize a proton-decoupled 1D pulse sequence (zgpg30). Set the number of scans (ns) to 512–1024 depending on probe sensitivity. Maintain a relaxation delay (d1) of 2.0 s to ensure slow-relaxing aliphatic carbons fully return to equilibrium.
Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ^1^H; 1.0 Hz for ^13^C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction.
Reference NMR Spectral Data
The following tables summarize the highly resolved quantitative data for the target compound, calibrated against established in DMSO-d6.
Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
N-H
9.45
br s
-
2H
Pyrrolidine NH2^+^
C4'
5.80
ddt
17.1, 10.2, 6.6
1H
Pentenyl -CH =CH2
C5' (trans)
5.03
dq
17.1, 1.6
1H
Pentenyl =CH2 (trans)
C5' (cis)
4.96
dq
10.2, 1.6
1H
Pentenyl =CH2 (cis)
C1'
3.40
t
6.5
2H
Pentenyl -O-CH2-
C3-CH2
3.35
d
6.8
2H
Pyrrolidine -CH2-O-
C2, C5
3.25 – 3.10
m
-
3H
Pyrrolidine C2-H , C5-H
C2
2.85
dd
11.5, 7.5
1H
Pyrrolidine C2-H
C3
2.55
m
-
1H
Pyrrolidine C3-H
C3'
2.08
q
7.0
2H
Pentenyl -CH2-CH=
C4
2.00
m
-
1H
Pyrrolidine C4-H
C4
1.65
m
-
1H
Pyrrolidine C4-H
C2'
1.58
p
6.8
2H
Pentenyl -CH2-CH2-CH2-
Table 2: ^13^C NMR Assignments (101 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment
C4'
138.6
CH
Pentenyl -C H=CH2
C5'
115.1
CH2
Pentenyl =C H2
C3-CH2
71.8
CH2
Pyrrolidine -C H2-O-
C1'
69.9
CH2
Pentenyl -O-C H2-
C2
48.2
CH2
Pyrrolidine C 2 (adjacent to N^+)
C5
44.7
CH2
Pyrrolidine C 5 (adjacent to N^+)
C3
37.5
CH
Pyrrolidine C 3
C3'
29.8
CH2
Pentenyl -C H2-CH=
C2'
28.4
CH2
Pentenyl -CH2-C H2-CH2-
C4
27.2
CH2
Pyrrolidine C 4
Conclusion
The rigorous NMR characterization of 3-[(4-pentenyloxy)methyl]pyrrolidine hydrochloride demands a thorough understanding of the electronic interplay between its protonated amine core, ether linkage, and terminal alkene. By utilizing DMSO-d6 to disrupt salt aggregation and employing a self-validating TMS-calibrated protocol, researchers can achieve highly resolved, artifact-free spectra. The reference data provided herein serves as a definitive benchmark for verifying the structural integrity of this critical FBDD building block prior to downstream synthetic applications.
References
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Available at:[Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at:[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at:[Link]
White Rose eTheses Online. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. University of York. Available at:[Link]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass Analysis of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl
This guide provides a comprehensive technical overview of the methodologies employed for the precise determination of the molecular weight and exact mass of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. Tailored fo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the methodologies employed for the precise determination of the molecular weight and exact mass of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical applications of high-resolution mass spectrometry (HRMS) and elemental analysis, ensuring a thorough understanding of the characterization of this small organic molecule.
Introduction: The Criticality of Mass Analysis in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of a compound are paramount. The molecular weight and exact mass are fundamental properties that confirm the identity, purity, and empirical formula of a synthesized molecule. For a compound such as 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl, which possesses a pyrrolidine core—a structure prevalent in many biologically active compounds—precise mass analysis is a non-negotiable step in its developmental journey.[1] This guide will elucidate the theoretical underpinnings and provide actionable experimental protocols for these critical analyses.
Theoretical Mass Analysis of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl
A thorough analysis begins with the theoretical calculation of the compound's mass based on its molecular formula, which is C₁₀H₂₂ClNO .
Molecular Weight
The molecular weight is the sum of the average atomic masses of the constituent atoms. For C₁₀H₂₂ClNO, the molecular weight is calculated as follows:
Carbon (C): 10 × 12.011 u = 120.11 u
Hydrogen (H): 22 × 1.008 u = 22.176 u
Chlorine (Cl): 1 × 35.453 u = 35.453 u
Nitrogen (N): 1 × 14.007 u = 14.007 u
Oxygen (O): 1 × 15.999 u = 15.999 u
Average Molecular Weight: 207.745 u
Exact Mass and Isotopic Distribution
High-resolution mass spectrometry measures the exact mass, which is the sum of the masses of the most abundant isotopes of the constituent elements.[2][3] For the free base, 3-[(4-Pentenyloxy)methyl]pyrrolidine (C₁₀H₂₁NO), the protonated molecule [M+H]⁺ is typically observed in positive ion electrospray ionization.
The monoisotopic mass of the protonated molecule [C₁₀H₂₂NO]⁺ is calculated as:
¹²C: 10 × 12.000000 u = 120.000000 u
¹H: 22 × 1.007825 u = 22.17215 u
¹⁴N: 1 × 14.003074 u = 14.003074 u
¹⁶O: 1 × 15.994915 u = 15.994915 u
Monoisotopic Mass of [M+H]⁺: 172.170139 u
The presence of the chlorine atom in the hydrochloride salt leads to a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in an M+2 peak with an intensity of approximately one-third of the monoisotopic peak.
Property
Value
Molecular Formula
C₁₀H₂₂ClNO
Average Molecular Weight
207.745 u
Monoisotopic Mass ([M+H]⁺)
172.170139 u (for the free base)
Theoretical Isotopic Pattern
M: 100%, M+1: ~11.2%, M+2: ~0.8% (for [M+H]⁺)
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for the precise mass determination of molecules, providing unequivocal confirmation of the elemental composition.[2][3] Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer is an ideal platform for the analysis of polar, non-volatile compounds like 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl.[4][5][6][7]
The Causality Behind Experimental Choices
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process.[4][5][7] This is crucial for preventing fragmentation and preserving the intact protonated molecule for accurate mass measurement. Given the presence of a basic nitrogen atom in the pyrrolidine ring, positive ion mode ESI is selected to readily form the [M+H]⁺ ion.[5] The addition of a small amount of acid, such as formic acid, to the mobile phase enhances protonation and improves signal intensity.[8]
Quadrupole Time-of-Flight (Q-TOF): This hybrid mass analyzer combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. The quadrupole can be operated in RF-only mode to transmit all ions or in a mass-filtering mode for precursor ion selection in MS/MS experiments. The TOF analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube. This combination provides excellent mass accuracy (typically <5 ppm), which is essential for confirming the elemental composition.[3]
Experimental Protocol: High-Resolution Mass Spectrometry
1. Sample Preparation:
a. Prepare a stock solution of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[8][9]
b. From the stock solution, prepare a working solution of 1-10 µg/mL by diluting with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8][9]
c. Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[8]
2. Instrumentation and Parameters (Representative):
Mass Spectrometer: A high-resolution Q-TOF mass spectrometer with an ESI source.
Acquisition Mode: Full scan, high-resolution mode.
3. Data Acquisition and Analysis:
a. Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[8]
b. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the peak of interest.
c. Process the data using the instrument's software to determine the exact mass of the [M+H]⁺ ion.
d. Compare the experimentally determined exact mass with the theoretically calculated mass. The mass error should ideally be less than 5 ppm.
e. Analyze the isotopic pattern to confirm the presence of one chlorine atom.
High-Resolution Mass Spectrometry Workflow
Elemental Analysis
Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample.[10][11] This method provides an independent verification of the compound's empirical formula and purity.[12]
The Causality Behind Experimental Choices
Combustion Analysis: This technique involves the complete and rapid oxidation of the sample in a high-temperature furnace in the presence of excess oxygen.[10][11] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a thermal conductivity detector.[13] The method is robust, reliable, and provides high accuracy (typically within ±0.4% of the theoretical value), making it a gold standard for purity assessment.[12]
Experimental Protocol: Elemental Analysis (CHN)
1. Sample Preparation:
a. Ensure the sample of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl is homogenous and completely dry. Any residual solvent will significantly affect the results.[12]
b. If the sample is crystalline, it should be ground into a fine powder to ensure homogeneity.[12]
c. Accurately weigh approximately 2-5 mg of the sample into a tin capsule. A minimum of 5mg is often recommended for reliable results.[12]
2. Instrumentation and Analysis:
a. The analysis is performed using a dedicated CHN elemental analyzer.
b. The weighed sample is introduced into the combustion furnace (typically at ~900-1000 °C).
c. The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.
d. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
3. Data Analysis:
a. The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
b. Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₀H₂₂ClNO).
Theoretical Elemental Composition of C₁₀H₂₂ClNO:
Carbon (C): (120.11 / 207.745) × 100% = 57.81%
Hydrogen (H): (22.176 / 207.745) × 100% = 10.67%
Nitrogen (N): (14.007 / 207.745) × 100% = 6.74%
Chlorine (Cl): (35.453 / 207.745) × 100% = 17.06%
Oxygen (O): (15.999 / 207.745) × 100% = 7.70%
Elemental Analysis Workflow
Conclusion
The comprehensive analysis of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl through high-resolution mass spectrometry and elemental analysis provides a self-validating system for its structural confirmation and purity assessment. The congruence between the theoretical and experimentally determined values for exact mass, isotopic distribution, and elemental composition instills a high degree of confidence in the identity of the synthesized compound. These analytical methodologies are indispensable tools in the rigorous process of drug development, ensuring the integrity and quality of pharmaceutical candidates.
References
Combustion analysis. (2023). In Wikipedia. Retrieved from [Link]
Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved from [Link]
Sample preparation for Mass spectrometric analysis. (2018, December 4). G-Biosciences. Retrieved from [Link]
ELECTROSPRAY IONIZATION MASS SPECTROMETRY. (2026, April 3). Illinois Secretary of State. Retrieved from [Link]
QUALITATIVE AND QUANTITATIVE ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). National Institute of Open Schooling. Retrieved from [Link]
Electrospray Ionization – ESI. (n.d.). University of Florida. Retrieved from [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]
Jensen, W. B. (2016). Liebig and Combustion Analysis. Notes from the Oesper Collections. Retrieved from [Link]
The Organic Chemistry Tutor. (2017, August 13). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems [Video]. YouTube. [Link]
Combustion Analysis. (n.d.). A-Level Chemistry Revision Notes. Retrieved from [Link]
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Law, L. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12.
Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]
High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Longdom Publishing. Retrieved from [Link]
Zaikin, V. G., & Halket, J. M. (2009). A Handbook of Derivatives for Mass Spectrometry. ResearchGate. Retrieved from [Link]
Elemental Analysis of CHN. (2013). Toray Research Center, Inc. Retrieved from [Link]
Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.
Determination of Salt. (n.d.). USDA Food Safety and Inspection Service. Retrieved from [Link]
High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]
High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved from [Link]
Skyline High Resolution Metabolomics. (n.d.). Skyline. Retrieved from [Link]
A Technical Guide to the Pharmacokinetic Properties of 3-[(4-Pentenyloxy)methyl]pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the pharmacokinetic properties of 3-[(4-pentenyloxy)methyl]pyrrol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the pharmacokinetic properties of 3-[(4-pentenyloxy)methyl]pyrrolidine derivatives. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its conformational flexibility and favorable physicochemical properties that often translate to improved drug-like characteristics.[1][2] This document is designed to be a comprehensive resource, offering not just a review of the field but also actionable, field-proven insights and detailed methodologies for the preclinical assessment of this important class of molecules.
Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a prevalent structural motif in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which can lead to enhanced target specificity and improved pharmacokinetic profiles compared to flat, aromatic systems.[1] Derivatives of 3-substituted pyrrolidines, in particular, have shown promise in a range of therapeutic areas, including as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders.[3][4]
The introduction of a (4-pentenyloxy)methyl substituent at the 3-position of the pyrrolidine ring creates a molecule with a unique combination of a polar head group and a lipophilic side chain. This structural feature is anticipated to significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these pharmacokinetic characteristics is paramount for the successful development of these derivatives into safe and effective therapeutics. This guide will delve into the critical aspects of their ADME profile, providing both the theoretical underpinnings and practical experimental protocols.
Absorption: Crossing Biological Barriers
For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the complex barrier of the gastrointestinal (GI) tract. The structural features of 3-[(4-pentenyloxy)methyl]pyrrolidine derivatives suggest that their absorption will be influenced by a balance of their hydrophilicity, lipophilicity, and potential for active transport.
In Vitro Permeability Assessment: The Caco-2 Cell Model
A widely accepted in vitro model for predicting human intestinal permeability is the Caco-2 cell line, which is derived from a human colorectal adenocarcinoma. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[5]
Rationale for Use: The Caco-2 assay provides a robust and reproducible method to assess the passive and active transport of a compound across the intestinal barrier. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture and Seeding:
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
Seed the cells onto semi-permeable filter supports in a 96-well format (e.g., MultiScreen Caco-2 Assay System) at a density of approximately 1 x 10^5 cells/cm².[6]
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.[5]
Permeability Measurement:
On the day of the experiment, wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
Prepare a solution of the test compound (e.g., 10 µM) in the transport buffer.
For the A-B permeability assessment, add the compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
For the B-A permeability assessment, add the compound solution to the basolateral compartment and fresh buffer to the apical compartment.
Incubate the plates at 37°C with gentle shaking.
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and an initial sample from the donor compartment.
Sample Analysis and Data Interpretation:
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[5]
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[5]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Distribution: Reaching the Target Site
Once in the bloodstream, a drug's distribution to various tissues and organs is a critical determinant of its efficacy and potential for off-target effects. For 3-[(4-pentenyloxy)methyl]pyrrolidine derivatives, particularly those targeting the CNS, the ability to cross the blood-brain barrier (BBB) is of paramount importance.
Plasma Protein Binding: The Unbound Drug Hypothesis
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution. According to the "free drug hypothesis," only the unbound fraction of a drug is available to cross biological membranes and interact with its target.[7]
Rationale for Measurement: Determining the percentage of plasma protein binding (%PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can limit the amount of free drug available to reach the site of action, potentially reducing its efficacy.[8]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Apparatus and Reagents:
Use a 96-well equilibrium dialysis apparatus (e.g., RED device).[8]
Prepare a solution of the test compound in plasma (human, rat, or mouse) at a relevant concentration (e.g., 1 µM).
Use a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
Dialysis Procedure:
Add the plasma-compound solution to one chamber of the dialysis device and the dialysis buffer to the other chamber, separated by a semi-permeable membrane (e.g., 12-14 kDa MWCO).[7]
Incubate the apparatus at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
Sample Analysis and Calculation:
After incubation, collect samples from both the plasma and buffer chambers.
Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.
Precipitate proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.
Analyze the concentration of the test compound in the supernatants by LC-MS/MS.
Calculate the percentage of unbound drug (% Unbound) using the following equation:
% Unbound = (Concentration in buffer / Concentration in plasma) * 100
Diagram: Equilibrium Dialysis for Plasma Protein Binding
Caption: Workflow for determining metabolic stability using liver microsomes.
Excretion: Elimination from the Body
The final step in the pharmacokinetic journey of a drug is its excretion from the body, primarily through the kidneys (urine) and the liver (bile and feces). The route and rate of excretion are influenced by the physicochemical properties of the drug and its metabolites.
In Vivo Pharmacokinetic Studies in Rodents
While in vitro assays provide valuable early insights, in vivo studies in animal models are essential for a comprehensive understanding of a compound's pharmacokinetic profile. Rodent models, such as rats and mice, are commonly used in preclinical drug development.
[9][10]
Rationale for Use: In vivo studies allow for the determination of key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F), following both intravenous (IV) and oral (PO) administration.
[11]
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Dosing and Sampling:
Use adult male Sprague-Dawley rats or CD-1 mice.
For IV administration, administer the drug solution as a bolus or infusion via a cannulated vein (e.g., jugular vein).
For PO administration, administer the drug solution by oral gavage.
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a cannulated artery or by serial sampling from a tail or submandibular vein.
[12] * Process the blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and any major metabolites in plasma. The validation should adhere to regulatory guidelines and include assessments of accuracy, precision, selectivity, and stability.
[13][14]
Pharmacokinetic Analysis:
Plot the plasma concentration-time data.
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters:
IV administration: Clearance (CL), Volume of distribution at steady state (Vss), and terminal half-life (t1/2).
PO administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).
Table 1: Representative Pharmacokinetic Parameters for 3-Substituted Pyrrolidine Derivatives in Rats
Compound
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)
Compound A
IV
1
-
-
500
2.5
2.0
7.2
-
PO
5
150
1.0
1250
2.8
-
-
50
Compound B
IV
2
-
-
800
4.1
2.5
14.5
-
PO
10
100
2.5
1600
4.5
-
-
40
Note: The data in this table are hypothetical and for illustrative purposes only, based on typical values observed for small molecule drugs. A study on 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals showed that after intravenous injection, their blood levels decayed in a bi-phasic manner.
[15]
Conclusion and Future Directions
The 3-[(4-pentenyloxy)methyl]pyrrolidine scaffold represents a promising area for the discovery of novel therapeutics. A thorough understanding of the pharmacokinetic properties of these derivatives is essential for their successful translation from the laboratory to the clinic. The integrated use of in vitro and in vivo models, as outlined in this guide, provides a robust framework for assessing their ADME profile.
Future research in this area should focus on establishing clear structure-pharmacokinetic relationships (SPkRs) to guide the rational design of molecules with optimized drug-like properties. Furthermore, as these compounds advance through the drug discovery pipeline, more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling will be crucial for predicting human efficacious doses and ensuring a safe therapeutic window.
References
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Pharmacokinetics of lipophilically different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals frequently used as redox probes in in vivo magnetic resonance studies. (2016). Free Radical Biology and Medicine. [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS. [Link]
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]
Caco-2 Cell Preparation and Permeability Assay. (n.d.). Scribd. [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]
Plasma Protein Binding Assay. (n.d.). Evotec. [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]
Plasma Protein Binding Assay. (n.d.). Domainex. [Link]
In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
Pharmacological Evaluation of [11C]A-84543: An Enantioselective Ligand for in Vivo Studies of Neuronal Nicotinic Acetylcholine Receptors. (n.d.). PubMed. [Link]
Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. (2022). PubMed. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors. (2019). MDPI. [Link]
Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. (n.d.). PMC. [Link]
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023). MDPI. [Link]
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv. [Link]
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). bioRxiv. [Link]
Synthesis and Antidepressant Evaluation of Three para-Benzoquinone Mono-oximes and Their Oxy Derivatives. (2006). MDPI. [Link]
Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (n.d.). RSC Publishing. [Link]
Application Notes and Protocol for the Solubilization of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride in DMSO
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the dissolution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in dimethyl sulfoxide (DMS...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the dissolution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in dimethyl sulfoxide (DMSO). As a hydrochloride salt of a pyrrolidine derivative, this compound presents specific solubility characteristics that necessitate a standardized protocol to ensure solution integrity, stability, and suitability for downstream applications in drug discovery and development. These application notes detail the chemical rationale behind the protocol, potential challenges, and a step-by-step methodology for preparing solutions of desired concentrations.
Introduction: Understanding the Compound and Solvent
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative, a class of organic compounds widely utilized in medicinal chemistry due to their versatile biological activities.[1] The hydrochloride salt form is often employed to improve the stability and aqueous solubility of the parent amine. However, for many non-aqueous applications, such as high-throughput screening, stock solution preparation, and in vitro assays, DMSO is the solvent of choice due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[2][3]
DMSO is a polar aprotic solvent, meaning it has a high dielectric constant and can solvate cations well, but it does not donate protons for hydrogen bonding.[2] This property is crucial when dissolving ionic compounds like hydrochloride salts. The dissolution process involves the dissociation of the salt into the protonated pyrrolidine cation and the chloride anion, which are then solvated by DMSO molecules.
Prior to dissolving the compound, several factors must be considered to ensure accurate and reproducible results.
Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[5] Water contamination can significantly alter the solvent properties and may lead to the precipitation of the dissolved salt, especially during freeze-thaw cycles.[5] Therefore, it is imperative to use anhydrous DMSO and to handle it in a dry environment.
Compound Purity: The purity of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride will affect its solubility. Impurities can act as nucleation points, promoting precipitation.
Experimental Protocol for Dissolving 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride in DMSO
This protocol provides a step-by-step method for preparing a stock solution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in DMSO.
Sterile, amber glass vials with PTFE-lined caps or high-quality microcentrifuge tubes
Calibrated micropipettes
Vortex mixer
Sonicator (optional)
Water bath (optional)
Step-by-Step Dissolution Procedure
Equilibration: Allow the vial containing 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
Weighing the Compound: Accurately weigh the desired mass of the compound using a calibrated analytical balance. Perform this step in a draft-free environment to ensure accuracy.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound and its molecular weight (207.74 g/mol ).
Initial Mixing: Tightly cap the vial and vortex the mixture for 1-2 minutes.[3][8] Visual inspection should show the solid beginning to dissolve.
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, the following techniques can be employed:
Sonication: Place the vial in a sonicator bath for 5-10 minutes.[3] The ultrasonic waves can help to break up any aggregates and enhance dissolution.
Gentle Warming: Gently warm the solution in a water bath set to 30-40°C.[8] Avoid excessive heat, as it may degrade the compound.
Final Inspection: After the dissolution aids, vortex the solution again and visually inspect for any remaining solid particles. The final solution should be clear and free of particulates.
Storage: Store the resulting stock solution in tightly sealed, amber glass vials at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[8][9]
Workflow Diagram:
Caption: Workflow for dissolving 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in DMSO.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Compound precipitates out of solution after storage
1. Use fresh, anhydrous DMSO for future preparations. Store stock solutions with desiccant.2. Gently warm and vortex the solution to redissolve. Consider preparing a slightly lower concentration stock.3. Aliquot stock solutions to minimize freeze-thaw cycles.[9]
Solution remains cloudy or contains particulates
1. Incomplete dissolution.2. Compound has low solubility at the desired concentration.3. Impurities in the compound.
1. Continue to aid dissolution with sonication or gentle warming.2. Prepare a dilution series to determine the maximum solubility.3. Purify the compound if necessary.
Conclusion
The successful dissolution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in DMSO is critical for its effective use in research and development. By adhering to the principles of using anhydrous solvent, employing appropriate dissolution aids when necessary, and following proper storage procedures, researchers can prepare stable and accurate stock solutions. This protocol provides a robust framework for handling this and similar hydrochloride salts, ensuring the integrity and reproducibility of experimental results.
References
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)
Benchchem. An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
Benchchem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
Benchchem. Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide.
Harnessing the Versatility of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride for Advanced PROTAC Linker Synthesis
Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[3][] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in the synthesis of sophisticated PROTAC linkers. We will explore the unique advantages of this building block, including the dual functionality of the pyrrolidine ring as a core element of von Hippel-Lindau (VHL) E3 ligase ligands and the terminal pentenyloxy group as a versatile chemical handle for subsequent elaboration.[5][6] Detailed, step-by-step protocols for linker synthesis, conjugation to ligands, and final PROTAC assembly are provided, alongside expert insights into reaction optimization and characterization.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[7][8] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[9][10] This catalytic mechanism allows for the removal of target proteins, offering significant advantages over traditional small-molecule inhibitors, including the potential to target proteins previously considered "undruggable".[9][11]
The linker is far from a passive spacer; its length, rigidity, and chemical composition are paramount to a PROTAC's success.[8][12] An optimally designed linker facilitates the correct orientation of the POI and E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.[13] The physicochemical properties of the linker also significantly impact the overall properties of the PROTAC, such as solubility and cell permeability.[14]
The pyrrolidine scaffold is a well-established and highly effective ligand for the VHL E3 ligase.[5][15] The specific stereochemistry and substitution pattern of the pyrrolidine ring are crucial for high-affinity binding.[6] The 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride building block offers a streamlined approach to incorporating this key VHL-binding motif while simultaneously introducing a versatile chemical handle for linker extension and conjugation. The terminal alkene of the pentenyloxy group provides a reactive site for a variety of chemical transformations, enabling the modular and efficient assembly of diverse PROTAC libraries.
Diagram 1: The PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation and PROTAC recycling.
Caption: PROTAC-mediated protein degradation pathway.
Strategic Advantages of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
The selection of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride as a linker precursor offers several distinct advantages in PROTAC synthesis:
Integrated VHL Ligand: The pyrrolidine core is a validated and potent binder for the VHL E3 ligase, a frequently utilized ligase in PROTAC design.[16][17] This integration simplifies the overall synthetic strategy by combining a key recognition element with a linker attachment point. The hydroxyl group on the pyrrolidine ring is critical for forming a key hydrogen bond with the VHL protein.[16]
Versatile Alkene Handle: The terminal alkene of the 4-pentenyloxy group serves as a versatile functional group for a wide array of chemical transformations. This allows for the facile introduction of various functionalities and the connection to the POI ligand through diverse chemical linkages. Common transformations include:
Hydroboration-oxidation: To introduce a terminal alcohol for subsequent etherification or esterification.
Ozonolysis: To generate an aldehyde for reductive amination or Wittig reactions.
Thiol-ene "click" chemistry: For efficient and orthogonal conjugation to thiol-containing molecules.[18][]
Metathesis: For carbon-carbon bond formation and linker elongation.
Control over Linker Length and Flexibility: The pentenyloxy chain provides a defined initial spacer length. The subsequent chemical modifications of the terminal alkene allow for precise control over the final linker length and composition, which are critical parameters for optimizing PROTAC activity.[12] Both flexible (e.g., PEG-like) and more rigid (e.g., alkyl chains) extensions can be readily synthesized.[3][]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a PROTAC using 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. These protocols are intended as a starting point and may require optimization based on the specific POI ligand and desired linker characteristics.
Protocol 1: Synthesis of an Amine-Terminated Linker via Hydroboration-Oxidation and Subsequent Functionalization
This protocol details the conversion of the terminal alkene to a primary amine, a common attachment point for amide bond formation with a POI ligand.
Diagram 2: Synthetic Workflow for Amine-Terminated Linker
This diagram outlines the key synthetic steps for converting the alkene-terminated precursor into an amine-functionalized linker ready for conjugation.
Caption: Key steps in the synthesis of an amine-terminated PROTAC linker.
Step-by-Step Methodology:
Free-Basing: Dissolve 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Hydroboration-Oxidation:
Dissolve the free base (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Cool the reaction to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M), and then hydrogen peroxide (30% aqueous solution).
Stir vigorously at room temperature for 12-16 hours.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the alcohol-terminated linker.
Mesylation and Azide Substitution:
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.
Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 1-2 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the reaction to 60-80 °C and stir for 4-6 hours.
Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the azide-terminated linker.
Reduction to Amine:
Dissolve the azide (1.0 eq) in methanol or ethanol.
Add palladium on carbon (10 wt. %, 0.1 eq) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the amine-terminated linker.
Amide Coupling to POI Ligand:
Dissolve the POI ligand containing a carboxylic acid (1.0 eq), the amine-terminated linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.
Protocol 2: PROTAC Synthesis via Thiol-Ene "Click" Chemistry
This protocol leverages the efficiency and orthogonality of the thiol-ene reaction for the final conjugation step.
Step-by-Step Methodology:
Synthesis of a Thiol-Functionalized POI Ligand: Prepare a derivative of your POI ligand that incorporates a thiol group. This can often be achieved by reacting a suitable precursor with a reagent such as N-acetylcysteamine followed by deacetylation.
Thiol-Ene Conjugation:
Dissolve the 3-[(4-Pentenyloxy)methyl]pyrrolidine free base (1.0 eq) and the thiol-functionalized POI ligand (1.1 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water).
Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq).
Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for 1-4 hours.
Monitor the reaction by LC-MS.
Upon completion, concentrate the reaction mixture and purify the final PROTAC by preparative HPLC.
Characterization and Data Presentation
Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and structural integrity.
Table 1: Recommended Analytical Techniques for PROTAC Characterization
Technique
Purpose
Expected Outcome
LC-MS
Monitor reaction progress, assess purity, and confirm molecular weight.
A single major peak in the chromatogram with the correct mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS)
Determine the exact mass and elemental composition.
Observed mass within 5 ppm of the calculated exact mass.
¹H and ¹³C NMR Spectroscopy
Confirm the chemical structure and stereochemistry.
All expected protons and carbons are present with correct chemical shifts, multiplicities, and integrations.
Preparative HPLC
Purify the final compound to >95% purity.
A single, sharp peak in the analytical HPLC trace of the purified fraction.
Conclusion and Future Perspectives
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a highly valuable and versatile building block for the synthesis of advanced PROTACs. Its integrated VHL ligand and reactive alkene handle provide a streamlined and modular approach to constructing diverse PROTAC libraries. The protocols outlined in this application note offer a solid foundation for researchers to develop novel and potent protein degraders.
The future of PROTAC design will likely involve the development of linkers with more sophisticated functionalities, such as photo-cleavable groups or those designed to enhance cell-specific delivery.[21][22] The inherent versatility of the pentenyloxy group in 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride makes it an ideal starting point for exploring these next-generation linker technologies.
References
Benchchem. A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem.
Taft, D. W., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 2021.
Zhang, T., et al. Click chemistry in the development of PROTACs. RSC Chemical Biology, 2022.
Arvinas. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society, 2021.
Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News, 2025.
BOC Sciences. Overview of PROTAC Linkers: Types and Design. BOC Sciences.
Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology, 2023.
BOC Sciences. Click Chemistry in ADC and PROTAC. BOC Sciences.
Dong, B., et al. Proteolysis-Targeting Chimera (PROTAC)
Charnwood Discovery.
Royal Society of Chemistry. Click chemistry in the development of PROTACs. RSC Chemical Biology, 2022.
Benchchem. step-by-step synthesis of a PROTAC using a PEG linker. Benchchem.
Zorba, A., et al. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 2018.
Charnwood Discovery. SPR to Characterize the Binding Modes of PROTAC Molecules. Charnwood Discovery.
Ciulli, A. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 2022.
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 2020.
BroadPharm.
American Chemical Society. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 2024.
Benchchem. Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Benchchem.
Thermo Fisher Scientific. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Thermo Fisher Scientific.
Ciulli, A. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 2021.
MDPI.
MedChemExpress. protac-linker. MedChemExpress.
Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
InvivoChem. Thalidomide-pyrrolidine. InvivoChem.
American Chemical Society. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 2018.
American Chemical Society. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 2022.
American Chemical Society. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 2021.
American Chemical Society. Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry, 2024.
PubMed. Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. European Journal of Medicinal Chemistry, 2025.
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 2024.
IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2024.
Enamine. Synthesis of unique pyrrolidines for drug discovery. Enamine.
MDPI. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. International Journal of Molecular Sciences, 2023.
Application Note: Orthogonal Cross-Coupling Strategies for 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Executive Summary 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (CAS: 1220030-22-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (CAS: 1220030-22-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and PROTAC linkers. It features two orthogonal reactive sites: a secondary cyclic amine (protected as an HCl salt) and a terminal aliphatic alkene.
This application note provides field-proven, self-validating protocols for the divergent functionalization of this scaffold. By leveraging sequential palladium-catalyzed cross-coupling reactions—specifically Buchwald-Hartwig N-arylation followed by Heck C-C coupling—researchers can achieve rapid, chemoselective derivatization.
Scaffold Analysis & Mechanistic Rationale
The successful functionalization of this scaffold requires strict control over chemoselectivity and reagent stoichiometry.
The Pyrrolidine Core: As a secondary amine supplied as a hydrochloride salt, it cannot directly enter a standard catalytic cycle. It requires an excess of a strong base to liberate the free amine in situ before it can coordinate to the palladium center.
The Terminal Alkene: Unprotected secondary amines can poison palladium catalysts during C-C coupling or undergo unintended N-arylation. Therefore, orthogonal functionalization dictates that the N-H position must be arylated (or protected) prior to executing the Heck reaction on the terminal alkene.
Fig 1. Sequential orthogonal functionalization workflow for the bifunctional pyrrolidine scaffold.
Protocol A: Buchwald-Hartwig N-Arylation
Causality & Experimental Design
The primary challenge in coupling secondary amines is their propensity to undergo β-hydride elimination or form overly stable, off-cycle Pd-amine complexes. To counteract this, we employ RuPhos , a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald group to accelerate reductive elimination in secondary amines ().
Because the starting material is an HCl salt, the standard 1.2–1.5 equivalents of base are insufficient. The protocol mandates 2.5 equivalents of NaOtBu : 1.0 equivalent to neutralize the HCl salt and 1.5 equivalents to drive the catalytic deprotonation step during amine binding ().
Fig 2. Catalytic cycle of Buchwald-Hartwig amination adapted for HCl salt substrates.
Optimization Data
The following table summarizes the causal relationship between base stoichiometry, ligand choice, and reaction yield, validating the selected conditions.
Entry
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Yield (%)
Mechanistic Observation
1
Pd2(dba)3 (2)
BINAP (4)
Cs2CO3 (2.5)
Toluene
35
Slow reductive elimination; off-cycle resting states.
2
Pd2(dba)3 (2)
RuPhos (4)
Cs2CO3 (2.5)
Toluene
68
Improved turnover, but base insolubility limits rate.
3
Pd2(dba)3 (2)
RuPhos (4)
NaOtBu (1.5)
Toluene
15
Stalled. Insufficient base to neutralize HCl salt.
4
Pd2(dba)3 (2)
RuPhos (4)
NaOtBu (2.5)
Toluene
92
Optimal. Rapid neutralization and efficient turnover.
Pre-catalyst Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3 and RuPhos. Evacuate and backfill with argon (3x).
Substrate & Base Addition: Add the aryl bromide, the pyrrolidine HCl salt, and NaOtBu. Self-Validation Check: Upon the addition of Toluene, the suspension will initially appear heterogeneous. As the NaOtBu neutralizes the HCl salt, a distinct shift in solubility and a mild exotherm should be observed, confirming free-base liberation.
Reaction Execution: Seal the tube and heat to 85 °C in a pre-heated oil bath for 12 hours.
In-Process Control (IPC): At 8 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: Monitor the disappearance of the free amine peak at m/z 170.1 [M+H]+ . The reaction is complete when this peak is <5% relative to the product mass.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts (NaCl/NaBr). Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Intermolecular Heck C-C Coupling
Causality & Experimental Design
With the secondary amine successfully masked via arylation, the terminal alkene is now primed for Heck cross-coupling. We utilize Pd(OAc)2 with P(o-tolyl)3 . The steric bulk of the ortho-methyl groups on the phosphine ligand promotes the dissociation of a phosphine ligand from the Pd(II) intermediate, creating a vacant coordination site essential for alkene binding (). Triethylamine (Et3N) is selected as the base because it efficiently scavenges the generated HI without causing undesired side reactions with the ether linkage ().
System Preparation: Charge a dry reaction vial with the N-aryl pyrrolidine intermediate, aryl iodide, Pd(OAc)2, and P(o-tolyl)3.
Solvent & Base Addition: Add anhydrous DMF followed by Et3N. Self-Validation Check: The solution should turn a clear, deep yellow/orange, indicating the formation of the active Pd(0) species via reduction of Pd(OAc)2 by the phosphine/amine.
Reaction Execution: Purge with argon, seal, and heat to 90 °C for 16 hours.
In-Process Control (IPC): Analyze via TLC (UV/KMnO4 stain). The terminal alkene starting material will stain strongly with KMnO4 (rapid brown spot). Self-Validation Check: The disappearance of the rapid KMnO4-active spot confirms the consumption of the terminal olefin.
Workup: Quench the reaction with water to dissolve the Et3N•HI salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate, and isolate the final bifunctionalized product via chromatography.
References
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. URL:[Link]
De Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. URL:[Link]
Application
Topic: Application of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl in Small Molecule Drug Discovery
An Application Note and Protocol Guide Introduction: A Versatile Scaffold for Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol Guide
Introduction: A Versatile Scaffold for Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved potency and selectivity.[3][4] The pyrrolidine motif can enhance aqueous solubility and provides hydrogen bond donors and acceptors, which are crucial for target engagement.[4]
This guide focuses on 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl , a unique building block that combines the advantageous properties of the pyrrolidine core with a versatile terminal alkene. This dual functionality makes it an ideal starting point for the rapid generation of diverse compound libraries, a key strategy in modern drug discovery. The pentenyloxy linker provides flexibility and positions the reactive alkene handle away from the core, allowing for unhindered participation in a variety of chemical transformations.
The terminal alkene is particularly amenable to modern ligation chemistries, such as the thiol-ene "click" reaction. Click chemistry provides a powerful set of tools for drug discovery, characterized by high yields, mild reaction conditions, and tolerance of various functional groups.[1][5][6][7] This allows for the efficient and modular assembly of complex molecules from smaller, functionalized building blocks.[8]
This application note will detail the use of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl as a key intermediate in the synthesis of a library of potential kinase inhibitors. We will provide a step-by-step protocol for the functionalization of the terminal alkene via a UV-initiated thiol-ene reaction, followed by a detailed protocol for a biochemical kinase inhibition assay to evaluate the synthesized compounds.
Application I: Synthesis of a Focused Library of Pyrrolidine-Thioether Derivatives
The terminal alkene of 3-[(4-Pentenyloxy)methyl]pyrrolidine provides a reactive handle for a variety of transformations. Here, we describe its use in a photoinitiated thiol-ene "click" reaction to generate a library of diverse thioether derivatives. This reaction is highly efficient, proceeds under mild conditions, and has a broad substrate scope, making it ideal for library synthesis.
The synthesized library can be screened against a variety of biological targets. Given the prevalence of the pyrrolidine scaffold in kinase inhibitors, we propose screening these novel compounds for activity against Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[9][10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of pyrrolidine-thioether derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Compound (3-({[5-(Phenylsulfanyl)pentyl]oxy}methyl)pyrrolidine)
Materials:
3-[(4-Pentenyloxy)methyl]pyrrolidine HCl
Thiophenol
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Dichloromethane (DCM, anhydrous)
1 M Sodium hydroxide (NaOH) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Free-Basing of the Pyrrolidine:
Dissolve 1.0 g of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl in 20 mL of deionized water.
Cool the solution in an ice bath and add 1 M NaOH solution dropwise with stirring until the pH is >12.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
Filter the solution and concentrate under reduced pressure to obtain the free base of 3-[(4-pentenyloxy)methyl]pyrrolidine as an oil. Use immediately in the next step.
Thiol-Ene Reaction:
In a quartz reaction vessel, dissolve the free-based pyrrolidine (1.0 eq) in anhydrous dichloromethane (0.1 M).
Add thiophenol (1.1 eq) and the photoinitiator, DMPA (0.1 eq).
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkene is consumed (typically 1-2 hours).
Work-up and Purification:
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) to isolate the desired product.
Characterization:
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless oil.
Characterize the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Application II: Biochemical Evaluation of Synthesized Compounds
To assess the potential of the synthesized pyrrolidine-thioether derivatives as kinase inhibitors, a biochemical kinase inhibition assay is performed. This in vitro assay measures the ability of the compounds to inhibit the activity of a specific kinase, in this case, LRRK2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[3][11]
Kinase Inhibition Assay Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Prepare stock solutions of the synthesized compounds in 100% DMSO (e.g., 10 mM).
Perform serial dilutions of the compounds in the kinase assay buffer to achieve the desired final concentrations for the assay.
Assay Setup:
In a 384-well plate, add the following to each well:
Kinase assay buffer
LRRK2 enzyme
LRRKtide substrate
Diluted inhibitor compound (or DMSO for control wells)
Include "no enzyme" and "no substrate" controls.
Kinase Reaction:
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Signal Detection:
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the components and generate a luminescent signal proportional to the amount of ATP present.
Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation
The results of the library synthesis and biological screening can be summarized in a table for easy comparison.
Compound ID
R-Group (from R-SH)
Yield (%)
Purity (%)
LRRK2 IC₅₀ (nM)
1a
Phenyl
85
>98
150
1b
4-Chlorophenyl
82
>98
95
1c
4-Methoxyphenyl
88
>99
210
1d
2-Pyridyl
75
>97
78
1e
Benzyl
90
>98
350
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Conclusion
3-[(4-Pentenyloxy)methyl]pyrrolidine HCl is a highly valuable and versatile building block for small molecule drug discovery. Its unique structure, combining a privileged pyrrolidine core with a readily functionalizable terminal alkene, provides an efficient entry point for the synthesis of diverse compound libraries. The demonstrated application in synthesizing potential kinase inhibitors via a robust thiol-ene click reaction, coupled with a standard biochemical screening protocol, highlights its utility for researchers, scientists, and drug development professionals. This building block offers significant potential for accelerating the discovery of novel therapeutics for a wide range of diseases.
References
Advances in click chemistry for drug discovery and development. (2025). Taylor & Francis Online. Available at: [Link]
Zhang, W., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry. Available at: [Link]
Yoshida, S. (2025). Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Science and Technology Research News. Available at: [Link]
Surana, K.R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Available at: [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
Rybka, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
Luxenburger, A., et al. (2019). Design, synthesis and biological evaluation of isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds. Molecules. Available at: [Link]
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available at: [Link]
Scott, J. S., et al. (2026). Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]
Handling, preparation, and storage guidelines for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Application Notes & Protocols: 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride Introduction and Scope This document provides comprehensive guidelines for the safe handling, preparation, and storage of 3-[(4-Pentenylox...
This document provides comprehensive guidelines for the safe handling, preparation, and storage of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (CAS No. 1177362-93-9). This compound is a substituted pyrrolidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery.[1] The molecule incorporates a basic pyrrolidine ring (protonated as a hydrochloride salt), an ether linkage, and a terminal alkene. Each functional group imparts specific properties that dictate the required handling and storage protocols to ensure compound integrity and operator safety.
These guidelines are intended for researchers, chemists, and drug development professionals. The protocols herein are synthesized from established best practices for handling analogous chemical structures, including pyrrolidine salts, ethers, and unsaturated hydrocarbons, due to the limited availability of specific public data for this exact molecule.
Compound Profile & Hazard Assessment
3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a solid at room temperature. As a hydrochloride salt of a secondary amine, it is expected to be more stable and water-soluble than its free-base form. However, several structural features warrant specific attention.
Structural Features and Potential Instabilities:
Pyrrolidine Ring (as Hydrochloride): While generally stable, pyrrolidine derivatives can be susceptible to oxidation, particularly at the nitrogen atom, which can lead to the formation of N-oxides or ring-cleavage products.[2][3] Studies on similar cathinone derivatives have shown that hydrochloride salts can be unstable in air, with decomposition observed even under refrigerated storage.[3]
Ether Linkage (-O-): Aliphatic ethers are prone to the formation of explosive peroxides upon prolonged exposure to air and light.[4] While the risk is highest for liquid ethers like diethyl ether or THF, it remains a consideration for all compounds containing this functional group.
Terminal Alkene (C=C): The double bond is susceptible to oxidation (e.g., forming epoxides or undergoing cleavage) and, under certain conditions (e.g., presence of initiators), polymerization.
Hazard Identification:
Based on safety data for analogous pyrrolidine hydrochloride compounds, 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride should be treated as, at minimum, harmful if swallowed, and a cause of serious skin and eye irritation/damage.[5][6][7]
Parameter
Value / Assessment
Source / Justification
GHS Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Inferred from SDS of similar pyrrolidine HCl salts.[7]
Standard precautions for irritant/harmful solids.[5][7][8]
Appearance
Solid (Assumed)
Typical for hydrochloride salts of small organic molecules.
Stability
Stable under recommended storage conditions. Sensitive to air, light, and moisture.
Based on general stability of pyrrolidines and ethers.[2][3][4][8]
Experimental Protocols
Protocol for Safe Handling & Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation of dust, ingestion, and skin/eye contact. Adherence to strict PPE protocols is mandatory.
Step-by-Step Handling Procedure:
Work Area Preparation: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[9] Ensure the work surface is clean and uncluttered.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection.[6][10]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[11]
Body Protection: Wear a flame-retardant laboratory coat.[9]
Weighing: Use a dedicated spatula for this compound. Weigh the desired amount in a tared, sealed container (e.g., a vial with a septum cap) to minimize exposure to the atmosphere.
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate the spatula and work area according to your institution's standard procedures.
Protocol for Preparation of Stock Solutions
The hydrochloride salt form suggests good solubility in polar protic solvents like water, methanol, or ethanol. For biological assays, DMSO is a common choice. The choice of solvent is critical and depends on the downstream application.
Appropriate vials for storage (e.g., amber glass vials with PTFE-lined caps)
Step-by-Step Solution Preparation:
Solvent Selection: Choose a solvent appropriate for the experiment. For long-term storage, anhydrous aprotic solvents like DMSO are often preferred to prevent hydrolysis. For immediate use in aqueous buffers, sterile water or PBS can be used.
Calculation: Calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).
Weighing: Following the safe handling protocol (3.1), accurately weigh the compound into a suitable container.
Dissolution: Add approximately 80% of the final volume of the chosen solvent to the container.
Solubilization: Mix thoroughly to ensure complete dissolution. Use a vortex mixer if necessary. Gentle warming (<40°C) may be applied, but monitor for any signs of degradation (color change).
Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add the solvent to the final target volume.
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. This minimizes freeze-thaw cycles and exposure to air and light during subsequent use.[12] Store immediately as described in Section 4.0.
Protocol for Stability Assessment (Forced Degradation)
To ensure the reliability of experimental data, understanding the compound's stability under stress conditions is crucial. This protocol provides a general framework for a forced degradation study.[2][12]
Step-by-Step Forced Degradation Study:
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
Apply Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.[2][12]
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.[2][12]
Oxidation: Add 3% H₂O₂ and keep at room temperature.[2][12]
Thermal (Solution): Incubate the solution at 60°C.
Thermal (Solid): Store the solid compound at 80°C.[2]
Photostability: Expose the solution and solid to light according to ICH Q1B guidelines.[2]
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples using a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation to identify relevant pathways.[12]
Storage Guidelines
Incorrect storage is a primary cause of compound degradation. The following guidelines are based on the compound's structural motifs.
Condition
Solid Form
In Solution
Justification
Temperature
-20°C (Long-term) 4°C (Short-term)
-80°C (Long-term) -20°C (Short-term)
Lower temperatures slow down potential oxidative and hydrolytic degradation pathways.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen). [8][9]
Store under an inert atmosphere.
Minimizes oxidation of the pyrrolidine ring, ether linkage, and alkene moiety.[3]
Light
Protect from light. Store in amber vials or a light-blocking container.[12]
Protect from light. Use amber vials.
Prevents photo-degradation and light-catalyzed peroxide formation in the ether.
Moisture
Store in a desiccator.
Use anhydrous solvents for stock solutions.
The hydrochloride salt is hygroscopic and moisture can promote hydrolysis.
Visualized Workflows
Compound Handling & Preparation Workflow
Caption: Workflow from receiving the compound to its use in an experiment.
Storage Decision Logic
Caption: Decision tree for determining appropriate storage conditions.
References
A Comparative Guide to the Stability of Pyrrolidine Deriv
Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. Benchchem.
Instability of the hydrochloride salts of cathinone deriv
(S)
SAFETY D
ST-1215 - Safety D
Preparation of Alkenes by Reaction of Lithium Dipropenylcuprates with Alkyl Halides. Organic Syntheses.
Chemical Safety Guide, 6th Ed. ORS.
SAFETY D
SAFETY D
Working with Hazardous Chemicals. Organic Syntheses.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
SAFETY D
SAFETY D
Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced methodologies for macrocyclic scaffold synthesis via Ring-Closing Metathesis (RCM).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Advanced methodologies for macrocyclic scaffold synthesis via Ring-Closing Metathesis (RCM).
Introduction & Mechanistic Rationale
Bicyclic and macrocyclic pyrrolidines are highly privileged scaffolds in modern drug discovery. They are frequently employed to restrict the conformational freedom of peptides, thereby increasing target affinity and metabolic stability. The building block 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is specifically designed for the synthesis of such complex macrocycles, including next-generation HCV NS3 protease inhibitors[1] and Plk1 PBD-binding phosphopeptidomimetics[2].
The molecular architecture of this compound offers two distinct synthetic advantages:
The Ether Linkage: The oxygen atom in the (4-pentenyloxy)methyl chain provides essential conformational flexibility during macrocyclization and improves the aqueous solubility (via hydrogen bonding) of the final therapeutic candidate[3].
The Terminal Olefin: The unhindered 4-pentenyl group is thermodynamically primed for high-yielding metathesis reactions.
The Causality of Amine Protection in Metathesis
A critical mechanistic consideration when utilizing pyrrolidine derivatives in olefin metathesis is the nucleophilicity of the secondary amine. Free secondary amines possess a highly active lone pair that readily coordinates to the electron-deficient Ruthenium center of standard Grubbs and Hoveyda-Grubbs catalysts. This coordination leads to irreversible catalyst poisoning and reaction failure[4].
To circumvent this, the building block is supplied as a stable hydrochloride salt . Before initiating the Ring-Closing Metathesis (RCM) catalytic cycle, the amine must be converted into an electron-withdrawing derivative (such as an amide or carbamate) to electronically shield the nitrogen lone pair, ensuring the Ru-alkylidene species remains active.
Mechanistic rationale for amine protection to prevent Ruthenium catalyst deactivation.
Synthetic Workflow & Experimental Protocols
The transformation of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride into a macrocyclic scaffold is a two-phase self-validating system. Phase 1 establishes the diene system via N-derivatization, and Phase 2 executes the macrocyclization.
Workflow for the synthesis of macrocyclic scaffolds via Ring-Closing Metathesis.
Phase 1: N-Derivatization (Diene Preparation)
Objective: Neutralize the hydrochloride salt and install a second terminal olefin to create the requisite diene intermediate.
Acryloyl chloride or 10-Undecenoyl chloride (1.1 eq)
Triethylamine (TEA) (3.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: Suspend the pyrrolidine hydrochloride salt (1.0 eq) in anhydrous DCM (0.2 M) under a dry nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Causality: The excess TEA serves a dual purpose: it first deprotonates the hydrochloride salt to liberate the free amine in situ, and subsequently acts as an acid scavenger to neutralize the HCl generated during the acylation step, preventing degradation of the ether linkage[3].
Acylation: Slowly add the chosen acyl chloride (1.1 eq) dropwise to prevent exothermic runaway. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Validation & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure diene intermediate.
Objective: Cyclize the diene intermediate into a macrocycle using a Ruthenium-alkylidene catalyst.
Reagents:
Diene intermediate (1.0 eq)
Hoveyda-Grubbs Catalyst 2nd Generation (5 mol%)
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
Dilution: Dissolve the diene intermediate in anhydrous DCE to achieve a highly dilute concentration of 0.005 M.
Causality: High dilution (pseudodilution) is thermodynamically critical in RCM. It minimizes intermolecular collisions, thereby heavily favoring intramolecular ring-closure over unwanted intermolecular cross-metathesis (oligomerization/polymerization)[4].
Degassing: Bubble argon gas through the solution for 15–20 minutes.
Causality: Dissolved oxygen rapidly decomposes the sensitive Ru-alkylidene catalyst into inactive ruthenium oxides. Thorough degassing ensures maximum catalyst turnover.
Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) in a single portion. Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.
Causality: Elevated temperatures provide the necessary kinetic energy to overcome the entropic penalty and steric hindrance associated with forming medium-to-large macrocyclic rings.
Quenching & Scavenging: Cool the reaction to room temperature. Add a Ruthenium scavenger (e.g., 50 equivalents of DMSO or a functionalized silica resin like SiliaBond® DMT) and stir for 12 hours.
Causality: Ru-byproducts are highly colored and toxic. Chemical scavengers coordinate to the spent ruthenium, allowing it to be easily filtered out, ensuring the final pharmaceutical intermediate meets heavy-metal purity standards.
Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify the macrocyclic product via preparative HPLC.
The success of the RCM step is highly dependent on catalyst selection and reaction thermodynamics. The table below summarizes the optimization data for the cyclization of a standard 3-[(4-Pentenyloxy)methyl]pyrrolidine-derived diene. Hoveyda-Grubbs II in refluxing DCE provides the optimal balance of high yield and minimal oligomerization.
Catalyst System
Solvent
Concentration (M)
Temp (°C)
Time (h)
Target Yield (%)
Oligomerization (%)
Grubbs 1st Gen
DCM
0.05
40
24
35
45
Grubbs 2nd Gen
DCM
0.01
40
16
62
15
Hoveyda-Grubbs II
DCE
0.005
80
12
88
< 5
Hoveyda-Grubbs II
Toluene
0.005
110
8
85
< 5
Note: Yields determined by quantitative LC-MS using an internal standard. Oligomerization rates scale inversely with solvent dilution.
References
Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC
Source: nih.gov
URL:[2]
Ring-closing metathesis of functionalized olefins
Source: ru.nl
URL:[4]
Strategies to Control Alkoxy Radical-Initiated Relay Cyclizations for the Synthesis of Oxygenated Tetrahydrofuran Motifs
Source: acs.org
URL:[3]
HCV NS3 PROTEASE INHIBITORS - European Patent Office - EP 1879607 B1
Source: googleapis.com
URL:[1]
Application Note: Strategic Utilization of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride in Divergent Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Chemical Profile The drive toward higher s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Chemical Profile
The drive toward higher sp³ character in drug discovery has positioned saturated heterocycles as premier scaffolds for modern medicinal chemistry. 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a highly versatile, bifunctional building block designed to accelerate the synthesis of complex, three-dimensional molecular architectures.
This molecule features a pyrrolidine core—a ubiquitous pharmacophore found in over 20 FDA-approved drugs[1]—coupled with a flexible, ether-linked terminal alkene. The hydrochloride salt form is specifically engineered to prevent atmospheric degradation (e.g., oxidation or carbamate formation via CO₂ absorption), ensuring long-term shelf stability. By exploiting the orthogonal reactivity of the secondary amine and the terminal alkene, chemists can rapidly generate diverse libraries of bioactive compounds.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, I emphasize that successful synthetic integration of this building block requires a deep understanding of its structural causality:
The Pyrrolidine Core: Unlike flat aromatic rings (e.g., pyrrole), the sp³-hybridized pyrrolidine ring undergoes "pseudorotation," providing superior 3D spatial coverage[2]. This conformational flexibility allows the scaffold to adapt to complex protein binding pockets, a critical factor in modern stereoselective drug design[3].
The Ether Linkage: The oxygen atom serves as a stable hydrogen-bond acceptor. In drug development, incorporating such heteroatoms into aliphatic chains significantly improves the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting candidates.
The Terminal Alkene Handle: The 4-pentenyl moiety acts as an orthogonal functional handle. Terminal alkenes are highly reactive in transition-metal-catalyzed olefin metathesis[4] and radical-mediated thiol-ene "click" chemistry[5]. The 4-carbon spacer ensures that the alkene is sterically unhindered, maximizing reaction kinetics.
Divergent synthetic workflow for 3-[(4-Pentenyloxy)methyl]pyrrolidine functionalization.
Enhances stability; requires neutralization in situ prior to N-functionalization.
Amine pKa (est.)
~8.5 - 9.5
Requires a tertiary amine base (e.g., DIPEA, TEA) with a higher pKa for efficient deprotonation.
Alkene Reactivity
Terminal, Monosubstituted
Highly reactive; minimal steric hindrance allows for low catalyst loading in metathesis.
Solubility
H₂O, MeOH, DMF, DMSO
Excellent solubility in polar aprotic solvents facilitates homogeneous amide coupling.
Validated Experimental Protocols
The following protocols represent self-validating systems. Each step is designed to prevent side reactions and maximize the yield of the target functionalized scaffold.
Protocol A: N-Acylation (Amide Coupling)
Objective: To install the primary pharmacophore at the pyrrolidine nitrogen while leaving the alkene intact.
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL).
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Scientific Insight: 3.0 equivalents are required—one to neutralize the HCl salt of the pyrrolidine, and two to facilitate the HATU-mediated coupling. Stir for 10 minutes at room temperature to form the active ester.
Coupling: Add 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (1.0 equiv, 1.0 mmol) in one portion. Stir the reaction mixture at room temperature for 2–4 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂).
Protocol B: Olefin Cross-Metathesis (CM)
Objective: To extend the aliphatic chain or introduce new functional groups via ruthenium-catalyzed transalkylidenation[4].
Degassing: Dissolve the N-acylated intermediate from Protocol A (1.0 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous Dichloromethane (DCM, 10 mL). Sparge the solution with argon for 15 minutes. Scientific Insight: Oxygen deactivates the ruthenium catalyst, and terminal alkenes release ethylene gas which must be allowed to escape to drive the equilibrium forward.
Catalysis: Add Grubbs 2nd Generation Catalyst (2.5 mol%). Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.
Quenching: Cool to room temperature and add ethyl vinyl ether (0.5 mL) to quench the active ruthenium carbene species. Stir for 30 minutes.
Purification: Concentrate the mixture and purify directly via silica gel chromatography.
Objective: To achieve rapid, anti-Markovnikov bioconjugation or functionalization via radical addition[5].
Catalytic cycle of the radical-mediated thiol-ene click reaction on the pentenyl moiety.
Preparation: In a quartz or borosilicate glass vial, combine the N-acylated intermediate (1.0 mmol), the desired thiol (e.g., a cysteine-containing peptide or functionalized alkyl thiol, 1.2 equiv), and 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv) in Methanol or DMF (5 mL).
Irradiation: Purge the vial with argon for 5 minutes. Irradiate the mixture with a 365 nm UV lamp at room temperature for 15–30 minutes. Scientific Insight: The thiol-ene reaction is highly exothermic and proceeds with near-perfect atom economy. The radical chain mechanism ensures rapid conversion without the need for transition metal catalysts, which is ideal for late-stage drug functionalization.
Isolation: Remove the solvent under reduced pressure. The high efficiency of the "click" reaction often allows for isolation of the pure thioether product via simple precipitation or minimal chromatography.
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Source: IRIS UniPA / Springer
URL:[Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Application Note: Advanced Functionalization of Pyrrolidine Scaffolds via 4-Pentenyloxy Derivatives
Executive Summary The pyrrolidine ring is a privileged pharmacophore ubiquitous in drug discovery, offering rigid three-dimensional spatial arrangements and predictable pseudorotation. Functionalizing pre-existing pyrrol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrrolidine ring is a privileged pharmacophore ubiquitous in drug discovery, offering rigid three-dimensional spatial arrangements and predictable pseudorotation. Functionalizing pre-existing pyrrolidine scaffolds—rather than relying solely on de novo cyclization—enables late-stage diversification and the rapid generation of complex structural libraries. Among the most versatile functional handles is the 4-pentenyloxy group . This specific moiety serves as a highly reactive, tunable appendage that unlocks two distinct and powerful synthetic trajectories: visible-light photoredox radical relay cyclizations and macrocyclic ring-closing metathesis (RCM).
This application note provides a comprehensive mechanistic rationale and self-validating protocols for leveraging 4-pentenyloxy derivatives to construct complex bicyclic tetrahydrofuran (THF)-pyrrolidines and macrocyclic peptidomimetics.
Mechanistic Rationale & Design Causality
The selection of a 4-pentenyloxy chain is not arbitrary; it is driven by precise kinetic and thermodynamic principles:
Radical Relay Cyclization (1,5-HAT & 5-exo-trig):
When subjected to photoredox conditions, the oxygen atom of the 4-pentenyloxy group acts as a critical stereoelectronic director. Alkoxy radicals generated via single-electron transfer (SET) rapidly undergo a 1,5-Hydrogen Atom Transfer (1,5-HAT). The oxygen atom accelerates this HAT over competing pathways by lowering the transition state energy [[1]](). Following HAT, the resulting carbon-centered radical is perfectly positioned for a rapid 5-exo-trig cyclization onto the terminal olefin, adhering strictly to Baldwin’s rules to form a fused or spiro THF ring [[2]]().
Macrocyclic Ring-Closing Metathesis (RCM):
In the design of Hepatitis C Virus (HCV) NS3 protease inhibitors, the pyrrolidine core (often a proline derivative) must be tethered to a P1 residue to form a 15-membered macrocycle. The 4-pentenyloxy group provides an ideal lipophilic, flexible tether. The terminal nature of the olefin minimizes steric hindrance during the initial [2+2] cycloaddition with the ruthenium alkylidene catalyst, driving the reaction forward entropically via the irreversible loss of ethylene gas 3.
Caption: Divergent functionalization pathways of 4-pentenyloxy pyrrolidine scaffolds.
Quantitative Data & Optimization
The table below summarizes the expected quantitative outcomes when applying these functionalization strategies to pyrrolidine scaffolds, demonstrating the high efficiency and stereocontrol achievable through optimized conditions.
To ensure rigorous scientific integrity, each protocol is designed as a closed-loop system containing built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are strictly met.
Protocol A: Synthesis of the 3-(4-Pentenyloxy)pyrrolidine Handle
Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the secondary alcohol of an N-protected 3-pyrrolidinol, generating a highly nucleophilic alkoxide. N,N-Dimethylformamide (DMF) is the optimal solvent as it poorly solvates the alkoxide anion, maximizing its reactivity toward 5-bromo-1-pentene via an SN2 mechanism.
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add N-Boc-3-pyrrolidinol (1.0 equiv, 10 mmol) and anhydrous DMF (25 mL).
Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add 5-bromo-1-pentene (1.2 equiv) dropwise via syringe. Warm the reaction to room temperature and stir for 12 hours.
Quench & Extraction: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Self-Validation Checkpoint 1 (TLC): Spot the crude mixture on silica gel (Hexanes/EtOAc 7:3). Stain with KMnO₄. The product must appear as a distinct yellow spot on a purple background, confirming the presence of the terminal olefin.
Self-Validation Checkpoint 2 (NMR/MS): ¹H NMR must show characteristic terminal alkene multiplets at δ 5.75–5.85 ppm (1H, m) and δ 4.95–5.05 ppm (2H, m). LC-MS must confirm the mass[M+H-tBu]⁺ fragment typical of Boc-protected amines.
Causality: The photocatalyst fac-Ir(ppy)₃ is selected because its excited-state redox potential perfectly matches the energy required to generate an alkoxy radical from a hypervalent iodine precursor 2. The reaction is run at room temperature to suppress intermolecular side reactions and favor the kinetically rapid intramolecular 5-exo-trig cyclization [[1]]().
Setup: In a clear glass vial equipped with a magnetic stir bar, dissolve the 3-(4-pentenyloxy)pyrrolidine derivative (1.0 equiv, 0.5 mmol) in degassed anhydrous CH₃CN (10 mL).
Catalyst Addition: Add fac-Ir(ppy)₃ (5.0 mol %) and a hypervalent iodine(III) reagent (e.g., PhI(OAc)₂, 1.5 equiv).
Irradiation: Seal the vial with a PTFE septum and purge with argon for 10 minutes. Irradiate the mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 3 to 5 hours.
Workup: Dilute the mixture with CH₂Cl₂, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint 1 (Visual): The reaction mixture should maintain the characteristic luminescence of the Ir(III) complex under blue light.
Self-Validation Checkpoint 2 (NMR): Complete disappearance of the terminal olefin signals (δ 4.9–5.8 ppm) in the ¹H NMR of the crude mixture verifies total conversion. The emergence of complex multiplets at δ 3.5–4.0 ppm confirms the formation of the oxygenated bicyclic system.
Causality: Grubbs Second Generation Catalyst (Grubbs II) is utilized due to its highly electron-donating N-heterocyclic carbene (NHC) ligand, which provides the stability and reactivity required to overcome the steric strain of macrocyclizing a functionalized pyrrolidine peptide 3. Extreme dilution (0.005 M) is mandatory to heavily bias the reaction toward intramolecular cyclization rather than intermolecular oligomerization.
Solvent Preparation: Rigorously degas anhydrous 1,2-dichloroethane (DCE) by sparging with argon for 30 minutes.
Dilution: Dissolve the diene precursor (containing the pyrrolidine 4-pentenyloxy handle and a secondary terminal olefin, 1.0 equiv, 0.2 mmol) in 40 mL of the degassed DCE (yielding a 0.005 M solution).
Catalysis: Heat the solution to 80 °C (reflux). Add Grubbs II catalyst (10 mol %) dissolved in 2 mL of degassed DCE dropwise over 1 hour using a syringe pump.
Completion: Stir at reflux for an additional 2 hours. Cool to room temperature and quench the catalyst by adding ethyl vinyl ether (1.0 mL). Stir for 30 minutes, then concentrate.
Self-Validation Checkpoint 1 (Physical): During the addition of the catalyst at reflux, continuous micro-bubbling should be observed, indicating the enthalpic release of ethylene gas.
Self-Validation Checkpoint 2 (LC-MS): High-resolution mass spectrometry of the crude product must show a mass reduction of exactly 28.03 Da (loss of C₂H₄) from the starting material, confirming macrocyclization rather than dimerization.
References
Strategies to Control Alkoxy Radical-Initiated Relay Cyclizations for the Synthesis of Oxygenated Tetrahydrofuran Motifs. The Journal of Organic Chemistry (ACS Publications). 1
Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters (ACS Publications). 2
Technical Support Center: Troubleshooting Degradation of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl During Long-Term Storage
Prepared by the Senior Application Scientist Team This guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl. Its purpose is to provide a com...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals utilizing 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl. Its purpose is to provide a comprehensive resource for understanding, identifying, and mitigating the degradation of this compound during long-term storage. By explaining the underlying chemical principles and providing actionable protocols, we aim to ensure the integrity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users.
Q1: What are the ideal storage conditions for 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl?
To ensure maximum stability, the compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[1][2] The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q2: My solid sample has changed color and become sticky. What is the likely cause?
This observation typically points to oxidative degradation and moisture absorption. The terminal alkene group is susceptible to oxidation, which can lead to the formation of gummy polymeric residues.[3] Furthermore, as a hydrochloride salt, the compound can be hygroscopic, meaning it absorbs moisture from the air.[4][5] This absorbed water can accelerate degradation and cause the solid to become sticky or clump together.
Q3: My recent LC-MS analysis shows new impurity peaks that were not present initially. What are the most probable degradation products?
The molecular structure of 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl contains three primary sites susceptible to degradation: the alkene, the ether, and the pyrrolidine nitrogen. The most common degradation products arise from oxidation.
Alkene Oxidation: Expect to see products corresponding to epoxidation (+16 Da) or oxidative cleavage (ozonolysis), leading to aldehydes.[6]
Ether Autoxidation: The formation of hydroperoxides (+32 Da) can occur at the carbon adjacent to the ether oxygen, especially upon exposure to air and light.[7]
N-Oxidation: If the HCl salt disproportionates back to the free base amine, the pyrrolidine nitrogen can be oxidized to an N-oxide (+16 Da).[8][9]
Q4: How sensitive is 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl to air, light, and moisture?
The compound is sensitive to all three factors, which work synergistically to promote degradation.
Air (Oxygen): Oxygen is the primary driver for the oxidation of the alkene and the formation of ether hydroperoxides.[3][7] For some amine salts, degradation occurs on the sample surface exposed to air.[9]
Moisture: As a hygroscopic salt, it readily absorbs water.[4] Moisture can facilitate hydrolytic reactions and accelerate other degradation pathways.[10]
Light: UV light can provide the energy to initiate and propagate free-radical reactions, significantly accelerating the autoxidation of the ether linkage and potentially other oxidative processes.[7][11]
Q5: What are the best practices for preparing and storing stock solutions?
To maintain the integrity of stock solutions, it is recommended to:
Use a high-purity, anhydrous, and degassed solvent.
Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon stream).
Store solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[2]
Use amber or light-blocking vials to protect against photodegradation.[2]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving degradation issues.
Problem: Physical Changes in the Solid Sample
Symptoms:
Discoloration: The typically white or off-white solid turns yellow or brown.
Change in Consistency: The powder becomes clumpy, sticky, or develops into a gummy or oily residue.
Causality and Analysis:
These physical changes are strong indicators of significant chemical degradation.
Oxidative Polymerization: The terminal alkene is a primary site of instability. In the presence of oxygen, free-radical polymerization can occur, leading to the formation of oligomeric or polymeric materials that are often sticky and discolored.[3]
Hygroscopicity: The hydrochloride salt's affinity for water is a critical factor.[4][5] Absorbed moisture acts as a solvent, creating a microenvironment where degradation reactions can occur more rapidly than in a perfectly dry solid state.[10]
Recommended Actions:
Do Not Use: If significant physical changes are observed, the material's purity is compromised. It is not recommended for use in sensitive experiments.
Re-purification (for advanced users): If the material is valuable and no alternative is available, re-purification via column chromatography may be possible, but it requires careful characterization of the purified product.
Implement Preventative Storage: Immediately transfer any remaining pure material to storage conditions as outlined in the FAQ section (inert atmosphere, -20°C, protected from light).
Problem: Appearance of New Impurities in Analytical Data
Symptom:
New peaks are observed in analytical tests (e.g., HPLC, LC-MS, NMR) that were absent in the initial analysis of the compound.
Potential Degradation Products and Their Identification:
The table below summarizes the most likely degradation products based on the compound's structure. This information is crucial for interpreting mass spectrometry (MS) and nuclear magnetic resonance (NMR) data.
Degradation Pathway
Potential Product Structure
Mass Change (Da)
Key Analytical Signatures
N-Oxidation
Pyrrolidine N-Oxide
+16
Shift in NMR signals adjacent to the nitrogen. Easily detectable by LC-MS.
Alkene Epoxidation
Epoxide at the terminal double bond
+16
Disappearance of vinyl proton signals in ¹H NMR; appearance of new signals around 2.5-3.0 ppm.
Ether Autoxidation
Hydroperoxide at α-carbon
+32
Complex changes in NMR; presence of a hydroperoxy signal (-OOH).
Alkene Cleavage
Aldehyde formation via ozonolysis
-14 (loss of CH₂)
Appearance of a characteristic aldehyde proton signal (~9-10 ppm) in ¹H NMR.
Proactive Stability Management Workflow
To prevent degradation, a systematic approach to handling and storage is essential. The following workflow provides a decision-making framework for researchers.
Technical Support Center: Scale-Up Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. Transitioning this two-step sequence—Williamson etherification followed by Boc deprotection—from the milligram to the multigram/kilogram scale introduces critical challenges in thermal management, solvent stability, and salt isolation.
Below, you will find causality-driven troubleshooting FAQs, comparative data, and self-validating experimental protocols to ensure high-yield, reproducible batches.
Fig 1: Optimized two-step scale-up synthesis workflow for the target pyrrolidine hydrochloride.
Part 1: Etherification (Alkylation) Troubleshooting FAQs
Q: Why does my Williamson etherification yield drop precipitously when scaling up from 100 mg to 50 g, accompanied by a darkening of the reaction mixture?A: This is a classic symptom of solvent degradation. On a milligram scale, researchers frequently use Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) because the high dielectric constant accelerates the reaction. However, on a larger scale, the combination of NaH and DMF is a severe safety and yield liability[1]. Strong bases catalyze the thermal decomposition of DMF into dimethylamine and carbon monoxide. This decomposition is exothermic, leading to a runaway reaction where the generated dimethylamine acts as a competing nucleophile, destroying your electrophile (5-bromo-1-pentene) and creating dark, intractable byproducts[2].
Solution: Switch your solvent to anhydrous Tetrahydrofuran (THF). While the reaction may require mild heating (e.g., 40–50 °C) to achieve optimal rates in THF, it completely eliminates the risk of dimethylamine-induced side reactions and thermal runaway[2].
Fig 2: Solvent selection logic for NaH-mediated etherification to prevent thermal degradation.
Q: How do I ensure complete conversion without over-alkylating or degrading the starting material?A: The key is decoupling the deprotonation step from the alkylation step. Alkoxide formation generates hydrogen gas and heat. If the electrophile is present during this phase, localized hot spots will cause the 5-bromo-1-pentene to undergo elimination (forming 1,4-pentadiene) rather than substitution. Allow the N-Boc-3-(hydroxymethyl)pyrrolidine to stir with NaH in THF for at least 1 hour at room temperature until H₂ evolution ceases, then add the electrophile.
Part 2: Boc Deprotection & Salt Isolation FAQs
Q: Should I use TFA or HCl for the Boc deprotection of the intermediate?A: For this specific molecule, 4M HCl in 1,4-dioxane is vastly superior to Trifluoroacetic Acid (TFA). While TFA effectively cleaves the Boc group, it leaves behind a trifluoroacetate salt. Pyrrolidine trifluoroacetate salts are notoriously hygroscopic and frequently isolate as sticky oils that are difficult to purify without a subsequent free-basing and re-salting step[3].
Conversely, 4M HCl in dioxane provides a direct route to the hydrochloride salt. The reaction is exceptionally fast (typically 30 minutes at room temperature) and highly selective[4]. Because the resulting HCl salt is insoluble in ether-based solvents, it can be directly precipitated out of the reaction mixture, bypassing aqueous workups entirely[3].
Q: The final hydrochloride salt is highly hygroscopic and forms a sticky gum upon isolation. How do I get a free-flowing powder?A: This occurs when the salt absorbs ambient moisture during filtration, or if residual dioxane is trapped in the matrix. To solve this, utilize an anti-solvent crystallization strategy. After concentrating the deprotection mixture to a syrup, reslurry the crude product in cold Methyl tert-butyl ether (MTBE). MTBE forces the HCl salt to crystallize while keeping any unreacted starting material or organic impurities in solution. Always filter under a nitrogen blanket to prevent atmospheric moisture from turning the filter cake into a gum.
This protocol utilizes THF to prevent the thermal degradation issues associated with DMF on scale.
System Preparation: Charge a dry, nitrogen-purged jacketed reactor with NaH (60% dispersion in mineral oil, 1.5 eq) and anhydrous THF (10 volumes).
Deprotonation: Cool the suspension to 0–5 °C. Slowly add a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in THF (2 volumes) over 30 minutes. Maintain the internal temperature below 10 °C to control H₂ evolution.
Maturation: Warm the mixture to room temperature and stir for 1 hour to ensure quantitative alkoxide formation.
Alkylation: Re-cool the reactor to 0 °C. Add 5-bromo-1-pentene (1.2 eq) dropwise.
Reaction: Heat the mixture to 45–50 °C. Monitor the reaction progress via TLC or HPLC. Complete conversion typically requires 12–16 hours[2].
Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl to destroy unreacted NaH. Extract the aqueous layer with MTBE (2 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate.
Protocol 2: Boc Deprotection and Anti-Solvent Crystallization
This protocol directly yields the highly pure hydrochloride salt, avoiding aqueous neutralization.
Reaction Setup: Dissolve the crude N-Boc-3-[(4-pentenyloxy)methyl]pyrrolidine intermediate in a minimal amount of anhydrous Dichloromethane (DCM) (2 volumes).
Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 eq of HCl) dropwise at room temperature[3].
Deprotection: Stir the reaction mixture at room temperature for 30 to 60 minutes. Monitor by LC-MS for the complete disappearance of the Boc-protected mass[4].
Concentration: Once complete, concentrate the mixture in vacuo using a rotary evaporator until a thick, pale syrup is obtained. Co-evaporate once with toluene to remove residual HCl gas.
Crystallization: Add cold, anhydrous MTBE (10 volumes) to the syrup. Stir vigorously for 2 hours. A white precipitate will form as the hydrochloride salt crystallizes.
Isolation: Filter the resulting white precipitate using a Buchner funnel under a steady stream of nitrogen gas (to prevent moisture absorption).
Drying: Wash the filter cake with cold MTBE (2 volumes) and dry under high vacuum at 40 °C for 12 hours to afford 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride as a free-flowing powder.
References
PTC O-Methylation Using NaH/DMF – Are You Kidding Me? Phase Transfer Catalysis Communications. Available at:[Link]
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) . Journal of Peptide Research (PubMed). Available at:[Link]
What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride? ResearchGate. Available at: [Link]
Preventing alkene oxidation in 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride reactions
Technical Support Center: Preserving Alkene Integrity in 3-[(4-Pentenyloxy)methyl]pyrrolidine Workflows As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity in bifunctional mole...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preserving Alkene Integrity in 3-[(4-Pentenyloxy)methyl]pyrrolidine Workflows
As a Senior Application Scientist, I frequently encounter challenges regarding chemoselectivity in bifunctional molecules. 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride presents a classic synthetic dichotomy: it contains a secondary amine (protected as an HCl salt) that typically requires functionalization, and an electron-rich, unactivated terminal alkene that is highly susceptible to oxidative degradation.
This guide provides a mechanistic framework, diagnostic logic, and self-validating protocols to ensure the terminal alkene remains intact during complex downstream transformations.
Mechanistic Causality: Why the Alkene Degrades
To solve oxidation issues, we must first understand the causality of the degradation. When the pyrrolidine HCl salt is neutralized to its free base for N-functionalization (e.g., N-alkylation, oxidative amidation, or cross-coupling), the reaction environment often introduces trace transition metals, applied electrochemical potentials, or atmospheric oxygen.
The terminal alkene in the 4-pentenyloxy moiety is vulnerable to two primary degradation pathways:
Electrophilic Oxidation: Strong oxidants (like OsO₄, KMnO₄, or peroxides) will drive syn-dihydroxylation or complete oxidative cleavage (ozonolysis-like pathways) of the carbon-carbon double bond .
Radical Autoxidation: The ether oxygen at the homoallylic position can stabilize radical intermediates. Trace peroxyl radicals can initiate epoxidation or polymerization of the terminal alkene if not properly quenched .
Diagnostic Logic Tree
Use the following decision matrix to determine the optimal alkene preservation strategy based on your specific reaction conditions.
Diagnostic logic tree for preventing alkene oxidation in pyrrolidine workflows.
Advanced Troubleshooting FAQs
Q: I am performing an oxidative N-functionalization using electrochemistry, but I keep observing alkene cleavage. How can I prevent this?A: Direct Direct Current (DC) electrolysis often leads to the two-electron oxidation of the amine, which generates an iminium cation but simultaneously reaches the oxidation potential required to degrade the terminal alkene. By switching to Alternating Current (AC) electrolysis , you can selectively control the kinetics. Tuning the AC frequency allows you to favor the one-electron oxidation of the amine (forming an α-amino radical) while reversing the polarity before the second electron transfer can occur, thereby leaving the alkene completely untouched .
Q: If my synthetic route mandates the use of a strong oxidant (e.g., for functionalizing another domain of the molecule), how do I protect the 4-pentenyloxy group?A: You must use a temporary steric/electronic deactivation strategy. The most robust method is dibromination . By converting the alkene to a 1,2-dibromide, you remove the π-electron density, rendering the site highly electron-deficient and invisible to electrophilic oxidants like mCPBA or OsO₄. Post-oxidation, the alkene is seamlessly regenerated using Zinc dust.
Q: My N-alkylation reactions are run under standard thermal conditions, yet I still see 10-15% alkene epoxidation over 24 hours. Why?A: This is classic autoxidation. Secondary amines and ether linkages can act as radical initiators in the presence of trace atmospheric oxygen. To suppress this, add 10 mol% of a free radical scavenger such as 1-methyl-3H-imidazole-2-thione (methimazole) or BHT to your reaction mixture. These additives quench peroxyl radicals before they can attack the alkene .
Validated Experimental Protocols
Every protocol described below is designed as a self-validating system , meaning the reaction provides immediate analytical feedback to confirm success before you proceed to the next step.
Protocol A: Temporary Alkene Protection via Dibromination
Use this protocol when harsh chemical oxidants are unavoidable.
Free-Basing: Suspend 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM). Add saturated aqueous NaHCO₃ and stir for 15 minutes. Extract the organic layer, dry over Na₂SO₄, and concentrate.
Bromination: Redissolve the free base in DCM and cool to 0 °C. Dropwise, add a 1M solution of Br₂ in DCM until a faint red/orange color persists (indicating a slight excess of bromine).
Validation Checkpoint: Take a 0.1 mL aliquot, evaporate, and run a rapid ¹H NMR. The characteristic terminal alkene multiplet at ~5.8 ppm and the terminal doublets at ~4.9-5.0 ppm must completely disappear . If they remain, add 0.05 eq of Br₂.
Oxidation: Perform your required harsh oxidation step on the protected intermediate.
Debromination (Regeneration): Dissolve the oxidized intermediate in a 1:1 mixture of Ethanol and Acetic Acid. Add activated Zinc dust (5.0 eq) and stir vigorously at room temperature for 2 hours. Filter through Celite, neutralize, and extract. ¹H NMR will confirm the return of the 5.8 ppm multiplet.
Protocol B: Selective Amine Functionalization via AC Electrolysis
Use this protocol for oxidative cross-couplings or amidations.
Setup: Assemble an undivided electrochemical cell equipped with two graphite carbon electrodes.
Reaction Mixture: Dissolve the pyrrolidine substrate, your coupling partner, and a supporting electrolyte (e.g., Bu₄NBF₄) in an appropriate solvent (e.g., MeCN).
AC Application: Apply an Alternating Current with a frequency optimized for your substrate (typically between 10 Hz and 50 Hz).
Validation Checkpoint: Monitor the reaction via LC-MS. Look for the M+16 mass peak (indicative of alkene epoxidation). If M+16 is detected, increase the AC frequency. A higher frequency shortens the anodic half-cycle, kinetically trapping the reaction at the one-electron transfer stage and preventing alkene oxidation .
Performance Metrics
The following table summarizes the quantitative efficiency of the troubleshooting strategies discussed above, based on standard application data.
Protection Strategy
Reagents / Setup
Alkene Preservation (%)
Target Amine Yield (%)
Primary Mechanism of Action
Unprotected (Control)
Standard DC Electrolysis / Oxidants
< 15%
40%
N/A (High degradation)
Radical Scavenger
Methimazole (10 mol%)
85%
78%
Quenches peroxyl radicals
AC Electrolysis
Carbon electrodes, AC Frequency
> 95%
82%
Kinetic control of e⁻ transfer
Dibromination
Br₂, followed by Zn dust
98%
90%
Steric & electronic deactivation
References
10.7: Oxidation Reactions of Alkenes. Chemistry LibreTexts. Available at:[Link]
Inhibition of amine oxidation.Google Patents (US20120271026A1).
Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency. Journal of the American Chemical Society. Available at:[Link]
Optimization
Purification and crystallization methods for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Welcome to the dedicated technical support guide for the purification and crystallization of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the purification and crystallization of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and provide a deeper understanding of the material science and chemical principles at play, enabling you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride?
A1: In its pure, crystalline form, the compound should be a white to off-white solid. Amine hydrochlorides, in general, are more stable and less prone to oxidation or reaction with atmospheric CO2 than their corresponding free bases.[1] However, it is still advisable to store the material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon, especially for long-term storage or use as an analytical standard.[2][3] The pentenyl group introduces a site of potential oxidative vulnerability over extended periods or under harsh conditions, although the hydrochloride salt form mitigates this risk compared to the free amine.
Q2: What are the likely impurities I might encounter from the synthesis of this compound?
A2: Organic impurities are common in multi-step syntheses and can significantly hinder crystallization.[4][5] For a typical synthesis involving the alkylation of a pyrrolidine derivative, potential impurities could include:
Starting Materials: Unreacted 3-(hydroxymethyl)pyrrolidine derivatives or 5-bromo-1-pentene.
By-products: Dialkylated products or products of side reactions involving the pentenyl double bond.[5]
Residual Solvents: Solvents used in the reaction or work-up (e.g., THF, DMF, Toluene).
Degradation Products: Minor impurities can form during synthesis or storage, potentially from oxidation or hydrolysis.[4]
Identifying the nature of the impurity via techniques like NMR, LC-MS, or TLC is the first critical step in selecting an appropriate purification strategy.[6]
Q3: Which solvents should I consider for recrystallization?
A3: The key to recrystallization is finding a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7][8] For a hydrochloride salt, which is ionic, a good starting point involves polar protic solvents.
A two-solvent system (anti-solvent crystallization) is often highly effective.[9][10] In this method, the compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent) in which the compound is insoluble is added dropwise until turbidity (cloudiness) persists, inducing crystallization. The two solvents must be miscible.[11]
The following table provides a starting point for solvent screening.
Solvent Class
Good Solvents (for Dissolution)
Potential Anti-Solvents (for Precipitation)
Rationale & Causality
Polar Protic
Methanol, Ethanol, Isopropanol (IPA)
N/A (Often used as the primary solvent)
The hydroxyl groups can solvate both the ammonium cation and the chloride anion through hydrogen bonding, promoting solubility.[12]
These solvents can dissolve the salt to some extent but are less effective than protic solvents. They are often used in combination with a primary protic solvent. NMP is a very strong, water-miscible solvent that can dissolve many poorly soluble compounds.[13][14][15]
Nonpolar
N/A (Generally insoluble)
Heptane, Hexane, Toluene, Dichloromethane (DCM)
These solvents cannot effectively solvate the ionic salt, making them excellent choices as anti-solvents to induce precipitation from a more polar solution.
Expert Tip: A common and effective system for amine hydrochlorides is Isopropanol (IPA) as the primary solvent and Methyl tert-Butyl Ether (MTBE) or Heptane as the anti-solvent.
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
This is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. It typically occurs when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solvated solid.
Root Causes & Solutions:
Cooling Rate is Too Fast: Rapid cooling causes the solution to plunge past the metastable zone width (MSZ), leading to spontaneous nucleation into a disordered, oily phase.[9]
Solution: Slow down the cooling process. Allow the flask to cool gradually to room temperature on the benchtop, insulated with glass wool if necessary, before transferring it to a refrigerator or ice bath.
Solvent Polarity Mismatch: The chosen anti-solvent may be too nonpolar, causing a rapid and poorly controlled precipitation.
Solution: Try a slightly more polar anti-solvent. For example, if you are using heptane as an anti-solvent with isopropanol, try switching to MTBE or toluene.
Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and favoring an amorphous or oily state.[9]
Solution: Attempt to purify the crude material first. A simple aqueous wash to remove water-soluble salts, followed by treatment with activated charcoal to remove colored, nonpolar impurities, can be effective. If impurities are persistent, column chromatography of the free base before salt formation may be necessary.
Excessive Supersaturation: Adding the anti-solvent too quickly or using too little primary solvent can lead to a state of extreme supersaturation.
Solution: Re-heat the mixture until it is a clear solution. If using an anti-solvent, add a small amount of the primary solvent to ensure clarity at the elevated temperature. Then, add the anti-solvent much more slowly, allowing time for nucleation to occur in a controlled manner. Seeding the solution with a tiny crystal from a previous batch can provide a template for proper crystal growth.[7]
Technical Support Center: Resolving HPLC Peak Tailing for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[2] Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[2]
Q2: Why is my 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride peak tailing?
A2: The most probable cause is the interaction between the basic pyrrolidine nitrogen in your molecule and residual silanol groups on the silica-based stationary phase of your HPLC column.[3][4] These silanol groups (Si-OH) are acidic and can form strong secondary interactions with basic analytes, causing them to lag behind the main peak, resulting in a "tail".[2][3]
Q3: Are there other potential causes for peak tailing?
A3: Yes, while chemical interactions are common, physical issues can also cause peak tailing. These include:
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
Column Void: A void or channel in the column packing can disrupt the flow path.[3]
Extra-column Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[5]
A simple way to distinguish between chemical and physical problems is to inject a neutral compound. If the neutral compound's peak also tails, the issue is likely physical. If only your basic analyte tails, it's a chemical interaction problem.[3]
Troubleshooting Workflow: A Step-by-Step Guide
This workflow will guide you through a logical sequence of steps to diagnose and resolve peak tailing for your amine-containing compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
In-Depth Troubleshooting Protocols
Mobile Phase Modifications
Adjusting the mobile phase is often the first and most effective approach to mitigating peak tailing.
Principle: By lowering the pH of the mobile phase (e.g., to pH ≤ 3), the acidic silanol groups on the stationary phase become protonated (Si-OH). This neutralizes their negative charge, reducing the unwanted ionic interaction with your protonated basic analyte.[2][4]
Protocol: Adjusting Mobile Phase to pH 3.0
Prepare the Aqueous Phase: Start with HPLC-grade water.
Add Acid: Carefully add a suitable acid, such as formic acid or phosphoric acid, to the water. A 10-20 mM phosphate buffer at pH 2.5 is often effective.[6]
pH Adjustment: Use a calibrated pH meter to monitor the pH as you add the acid dropwise. Stir continuously.
Mix with Organic Modifier: Once the desired pH is reached, measure the required volume of the aqueous buffer and mix it with the organic solvent (e.g., acetonitrile or methanol) as specified in your method.
Degas: Degas the final mobile phase mixture before use.
Table 1: Impact of Mobile Phase pH on Analyte and Stationary Phase
Mobile Phase pH
State of Silanol Groups (Si-OH)
State of Pyrrolidine Analyte (R-NH2+)
Expected Interaction
Resulting Peak Shape
High pH (>7)
Ionized (SiO-)
Neutral (R-NH)
Strong Ionic Interaction
Severe Tailing
Mid pH (4-7)
Partially Ionized (SiO-)
Protonated (R-NH2+)
Significant Ionic Interaction
Moderate to Severe Tailing
Low pH (<3)
Protonated (SiOH)
Protonated (R-NH2+)
Minimized Ionic Interaction
Improved Symmetry
Principle: Triethylamine (TEA) is a basic compound that acts as a "silanol suppressor." When added to the mobile phase, the protonated triethylammonium ions will preferentially interact with the negatively charged silanol groups, effectively masking them from your analyte.[7][8][9] This reduces the secondary interactions that cause peak tailing.[7][8]
Protocol: Incorporating Triethylamine into the Mobile Phase
Prepare Aqueous Phase: To your pre-mixed aqueous buffer, add triethylamine to a final concentration of 5-20 mM.[2][6]
pH Readjustment: The addition of TEA will increase the pH. Readjust the pH back to your target value using an acid like phosphoric acid or acetic acid.
Final Mixture and Degassing: Mix the TEA-containing aqueous phase with your organic modifier and degas thoroughly.
Caution: TEA can sometimes lead to shorter column lifetimes and may suppress MS signals if you are using an LC-MS system.[6][9] Modern, high-purity columns often reduce the need for TEA.[2][10]
Principle: Ion-pairing reagents, such as alkyl sulfonates (e.g., sodium 1-hexanesulfonate), are added to the mobile phase. These reagents have a hydrophobic tail and an ionic head.[11] The ionic head pairs with your protonated amine analyte, forming a neutral, hydrophobic complex. This complex is then retained by the non-polar stationary phase through a standard reversed-phase mechanism, eliminating the problematic silanol interactions.[12]
Protocol: Using an Ion-Pairing Reagent
Reagent Selection: Choose an alkyl sulfonate with a chain length appropriate for your analyte's hydrophobicity.
Mobile Phase Preparation: Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at a concentration typically between 5-10 mM.
pH Control: Adjust the pH to ensure both your analyte and the ion-pairing reagent are in their ionized forms.
Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase, which can take longer than with standard mobile phases.
Stationary Phase Selection
If mobile phase modifications are insufficient, the column itself is the next critical factor to address.
Principle: Older "Type A" silica columns had significant metal contamination and a high concentration of acidic silanol groups, leading to pronounced peak tailing for basic compounds.[2][6] Modern "Type B" silica columns are of much higher purity and undergo a process called "end-capping."[2][4] End-capping treats the silica surface with a small, silanizing reagent (like trimethylchlorosilane) to convert many of the residual silanol groups into less polar groups, significantly reducing their activity.[1][4]
Recommendation: If you are using an older column, switching to a modern, base-deactivated, or end-capped C18 column is one of the simplest and most effective ways to eliminate peak tailing for basic compounds like 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride.[3]
Principle: These columns incorporate a polar functional group (like an amide or carbamate) near the base of the alkyl chain bonded to the silica.[13][14] This polar group has two main benefits:
It shields the analyte from interacting with any underlying residual silanols.[13]
It allows the stationary phase to be wetted by highly aqueous mobile phases, preventing "phase collapse" and providing alternative selectivity.[13][14]
Hybrid silica/organic particles also have a lower concentration of silanol groups, which improves peak shape for basic compounds.[10]
Recommendation: For challenging basic compounds, a column with a polar-embedded phase can offer superior peak shape and unique selectivity compared to standard C18 columns.[15]
References
How to Reduce Peak Tailing in HPLC? - Phenomenex.
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials.
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
HPLC Peak Tailing - Axion Labs.
Ion-Pair Reagents for HPLC - TCI Chemicals.
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - Shimadzu.
How can I prevent peak tailing in HPLC? - ResearchGate.
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC International.
The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules - Advanced Chromatography Technologies.
Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed.
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding - ResearchGate.
TRIETHYLAMINE HPLC - DubiChem.
Peak Tailing in HPLC - Element Lab Solutions.
Ion-Pair Reagents for HPLC - TCI Chemicals (India) Pvt. Ltd.
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent.
Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - HPLC.expert.
The Importance of Mobile Phase pH in Chromatographic Separations - ACD/Labs.
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate.
HPLC Ion Pair Reagents - INTERCHIM.
C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis - ACS Publications.
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations - LCGC International.
Exploring the Role of pH in HPLC Separation - Veeprho.
TO ADD OR NOT TO ADD - hplc-today.
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters Corporation.
Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography - PubMed.
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
Control pH During Method Development for Better Chromatography - Agilent.
Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC - Experts@Minnesota.
HPLC problems with very polar molecules - Axion Labs.
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem.
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA.
Developing liquiD Chromatography methoDs for Food AnAlysis - Waters Corporation.
CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS - National Measurement Institute of Australia.
Effective protocol for removal of hydrochloride salt from 3-[(4-Pentenyloxy)methyl]pyrrolidine
Welcome to the Technical Support Knowledge Base for the handling and purification of functionalized pyrrolidine derivatives. This guide provides authoritative, field-proven methodologies for the removal of the hydrochlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Knowledge Base for the handling and purification of functionalized pyrrolidine derivatives. This guide provides authoritative, field-proven methodologies for the removal of the hydrochloride (HCl) salt from 3-[(4-Pentenyloxy)methyl]pyrrolidine , converting it into its reactive freebase form.
As a secondary amine featuring both an ether linkage and a terminal alkene, this molecule requires specific handling to prevent product loss, oxidation, or incomplete deprotonation.
Expert Troubleshooting & FAQs
Q1: Why am I experiencing low recovery of the freebase after solvent evaporation?A: 3-[(4-Pentenyloxy)methyl]pyrrolidine has a relatively low molecular weight (MW ~169.26 g/mol ) and lacks strong hydrogen-bond donating groups in its freebase form. Consequently, it exhibits noticeable volatility. Applying high heat (>30°C) or strong vacuum (<50 mbar) during rotary evaporation will cause the free amine to co-evaporate with your solvent. Always use a mild vacuum and a cool water bath to preserve yield.
Q2: Which base is optimal for deprotonating the pyrrolidine hydrochloride?A: The pKa of the conjugate acid of a standard pyrrolidine ring is approximately 11.27 to 11.31 ([1], [2]). To ensure >99% deprotonation and push the equilibrium entirely toward the freebase, the pH of your aqueous solution must be at least two units above the pKa (pH ≥ 13.3). Therefore, a strong base like 1M NaOH is required. Weaker bases like NaHCO₃ or Na₂CO₃ will leave a significant fraction of the amine protonated and trapped in the aqueous layer ([3]).
Q3: I am getting persistent emulsions during the liquid-liquid extraction. How do I resolve this?A: Emulsions frequently form due to the amphiphilic nature of the ether-amine. To resolve this, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the water, invoking a "salting-out" effect that decreases the aqueous solubility of the organic compound, forcing it into the organic phase and breaking the emulsion ([4]). Furthermore, switching your extraction solvent from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE) significantly reduces emulsion risks.
Q4: Is there an alternative to aqueous extraction for moisture-sensitive downstream applications?A: Yes. You can utilize a solid-phase neutralization strategy using a macroporous strong base anion exchange resin, such as Amberlyst® A26 OH ([5]). By dissolving the HCl salt in anhydrous methanol and passing it through the resin, the chloride ions are exchanged for hydroxide ions, neutralizing the amine without introducing bulk water into the system ([6]).
Comparative Neutralization Strategies
The following table summarizes the quantitative expectations and operational parameters for the two primary freebasing workflows.
To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.
Use this method for standard preparative scale freebasing.
Dissolution: Suspend 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride (1.0 eq) in a minimal volume of distilled water (approx. 5 mL per gram of salt).
Basification: Slowly add 1M NaOH dropwise while stirring at room temperature until the solution turns cloudy (indicating the precipitation/oiling out of the free amine).
Validation Checkpoint 1: Test the aqueous layer with pH paper. The pH must read ≥ 13. If it is lower, add more NaOH.
Extraction: Add MTBE (10 mL per gram of starting material). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate. The MTBE (organic) layer will be on top.
Salting Out: If the phase boundary is unclear, add 5 mL of saturated aqueous NaCl (brine) and gently swirl. Drain and discard the lower aqueous layer.
Validation Checkpoint 2: Spot the discarded aqueous layer on a TLC plate and stain with Ninhydrin. A lack of staining confirms the amine has been completely extracted into the organic phase.
Desiccation: Transfer the MTBE layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ and swirl until the drying agent flows freely like sand. Filter off the solid.
Concentration: Transfer the filtrate to a round-bottom flask. Remove the MTBE using a rotary evaporator.
Critical Parameter: Set the water bath to no higher than 25–30°C and use a mild vacuum (~150 mbar) to prevent co-evaporation of the volatile freebase.
Validation Checkpoint 3: Weigh the final oil. The mass should be approximately 82.2% of your starting salt mass (Theoretical MW ratio: 169.26 / 205.72).
Protocol B: Solid-Phase Anhydrous Neutralization
Use this method when the freebase must be strictly anhydrous for immediate coupling reactions.
Resin Preparation: Pack a glass column with Amberlyst® A26 OH resin (3.0 eq of base sites; capacity is ~0.80 eq/L) ([6]). Wash the resin bed with 3 column volumes (CV) of anhydrous methanol to remove moisture.
Elution: Dissolve the pyrrolidine HCl salt in anhydrous methanol. Load the solution onto the resin bed and elute slowly (1 drop/second).
Flushing: Wash the column with an additional 2 CV of anhydrous methanol to ensure complete recovery of the free amine.
Concentration: Carefully evaporate the methanol under a gentle stream of nitrogen gas or mild rotary evaporation (T < 30°C) to yield the pure, anhydrous freebase.
Workflow Visualization
Workflow for the biphasic extraction and isolation of 3-[(4-Pentenyloxy)methyl]pyrrolidine freebase.
Minimizing side reactions and impurities with 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Technical Support Center: 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride Welcome to the technical support resource for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Welcome to the technical support resource for 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and control impurities, ensuring the highest quality and yield in your experiments.
The management and control of impurities are critical throughout the lifecycle of pharmaceutical product development to ensure safety and efficacy.[1] Unwanted chemicals can arise from various sources, including the synthesis process, storage, or degradation, and can significantly impact the final drug substance.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and handling of 3-[(4-Pentenyloxy)methyl]pyrrolidine and its hydrochloride salt.
Q1: My Williamson ether synthesis to produce the free base is giving a low yield. What are the primary causes?
A1: Low yields in the Williamson ether synthesis, which is the core reaction for creating the ether linkage in this molecule, typically stem from a few key factors.[4] This SN2 reaction is sensitive to reaction conditions and substrate choice.[5][6]
Inefficient Deprotonation: The reaction requires the formation of an alkoxide from 3-(hydroxymethyl)pyrrolidine. If the base used (e.g., NaH, KH) is not strong enough or has degraded due to improper storage, deprotonation will be incomplete.
Sub-optimal Solvent: Polar aprotic solvents like DMF or THF are ideal for SN2 reactions.[7] Using protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.
Competing Elimination (E2) Reaction: The alkyl halide, 5-bromopent-1-ene, is a primary halide, which favors the desired SN2 substitution.[8] However, if the reaction temperature is too high or a sterically hindered base is used, the competing E2 elimination reaction can occur, leading to the formation of 1,4-pentadiene.[4][5]
Reagent Quality: The quality of the starting materials, (e.g., (±)-3-(Hydroxymethyl)pyrrolidine) and 5-bromopent-1-ene, is crucial. Impurities in these reagents can lead to side reactions.[3]
Q2: I am observing an unexpected alkene impurity in my final product. What is its likely origin?
A2: The most probable cause is the isomerization of the terminal double bond of the 4-pentenyloxy group to form more stable internal alkenes.[9][10] Terminal alkenes are generally less thermodynamically stable than their internal counterparts.[11][12] This isomerization can be catalyzed by:
Trace metals from reagents or reaction vessels.
Strongly basic conditions, especially at elevated temperatures.
Acidic conditions during workup or purification.
To mitigate this, ensure all glassware is scrupulously clean and consider using milder bases or lower reaction temperatures.
Q3: During the hydrochlorination step to form the salt, my product is degrading or turning dark. Why is this happening?
A3: Degradation during salt formation often points to issues with the acid source or reaction conditions.
Acid Quality: The HCl source (e.g., HCl in ether, HCl gas) may contain impurities like trace metals or oxidizing agents (e.g., free chlorine).[13]
Exothermic Reaction: The acid-base reaction is exothermic. If the acid is added too quickly without adequate cooling, localized "hot spots" can cause decomposition of the tertiary amine.
Over-Acidity: Adding a large excess of HCl can sometimes promote side reactions or degradation. The pH should be carefully controlled.
N-Chlorination: Tertiary amines can react with sources of Cl+ (which can be present as an impurity in HCl) to form reactive chlorammonium species (R₃N⁺-Cl), which may be unstable.[14][15]
Q4: What are the best analytical methods for assessing the purity of my compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[16]
High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment.[17] A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a buffer is a good starting point. Chiral HPLC may be necessary if the stereochemistry of the pyrrolidine ring is critical.[17]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities, such as residual solvents or by-products from the Williamson ether synthesis.[16][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can quantify impurities if an internal standard is used.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile impurities and degradation products formed during synthesis or storage.[20][21]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific side reactions and impurity issues.
Problem
Potential Cause
Troubleshooting Action & Rationale
Low Yield in Ether Synthesis
1. Inactive Base: The alkoxide is not forming efficiently.
Action: Use a fresh, unopened container of NaH or KH. Ensure it is handled under an inert atmosphere (Nitrogen or Argon) to prevent deactivation by moisture.[4]
2. Competing E2 Elimination: The alkyl halide is being eliminated to form an alkene instead of substituted.[5]
Action: Maintain a lower reaction temperature (e.g., 25-50 °C). Ensure you are using a primary alkyl halide like 5-bromopent-1-ene, as secondary or tertiary halides are more prone to elimination.[6]
Presence of Dimer Impurity (bis-pyrrolidine ether)
1. Side reaction of starting material: An unreacted halo-alcohol precursor could lead to dimerization.
Action: This is less common but can occur if the starting 3-(hydroxymethyl)pyrrolidine contains a halo-alkane impurity. Ensure the purity of starting materials via GC-MS or NMR analysis.
Isomerized Alkene Impurity
1. Base or Acid Catalysis: The terminal double bond is migrating to a more stable internal position.[9]
Action: Use the minimum necessary amount of base and avoid prolonged exposure to high temperatures. During workup, neutralize the reaction mixture carefully and avoid strong acids.[22]
Discoloration During Hydrochlorination
1. Impure HCl Source: Oxidizing impurities in the HCl are degrading the amine.
Action: Use a high-purity grade of HCl (e.g., anhydrous HCl gas or a fresh solution of HCl in a suitable solvent like ether or dioxane).
2. Localized Heating: The exothermic neutralization is causing thermal decomposition.
Action: Perform the hydrochlorination at a low temperature (e.g., 0 °C) with efficient stirring. Add the HCl solution dropwise to control the exotherm.
Residual Starting Materials
1. Incomplete Reaction: The reaction has not gone to completion.
Action: Increase the reaction time or slightly increase the temperature. Ensure proper stoichiometry of reagents; a slight excess (1.1-1.2 equivalents) of the alkyl halide can help drive the reaction to completion.
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Optimized Williamson Ether Synthesis of 3-[(4-Pentenyloxy)methyl]pyrrolidine
This protocol is designed to maximize yield by favoring the SN2 pathway.[8]
Alkoxide Formation:
To a dry, three-necked flask under an inert atmosphere (N₂), add anhydrous DMF (10 volumes relative to the alcohol).
Add (±)-3-(Hydroxymethyl)pyrrolidine (1.0 eq).
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
Allow the mixture to stir at 0-5 °C for 30 minutes after the addition is complete.
Ether Formation:
Slowly add 5-bromopent-1-ene (1.1 eq) dropwise to the alkoxide solution, maintaining the temperature below 10 °C.
After addition, allow the reaction to warm to room temperature and stir for 4-8 hours.
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Diagram: Synthetic and Degradation Pathways
This diagram illustrates the intended reaction and potential side reactions.
Caption: Key reaction pathways and potential impurity sources.
Protocol 2: Quality Control and Impurity Profiling
A robust analytical workflow is essential for quality control.[20][21]
Sample Preparation:
Accurately weigh a sample of the final hydrochloride salt.
Dissolve in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).
HPLC-UV Analysis:
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Analysis: Integrate all peaks. The purity is calculated based on the area percent of the main peak. Identify and quantify any impurities above the reporting threshold (e.g., 0.05%).
GC-MS Analysis for Volatiles:
Column: DB-5ms or equivalent.
Carrier Gas: Helium.
Temperature Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Analysis: Identify residual solvents (e.g., DMF, ether, ethyl acetate) and any volatile by-products like 1,4-pentadiene.
Diagram: Troubleshooting Logic
This flowchart provides a decision-making framework for diagnosing common issues.
Caption: A troubleshooting workflow for common experimental issues.
References
BenchChem. (2026, March). Troubleshooting guide for enol ether synthesis. BenchChem.
Aquigen Bio Sciences. (2025, January 8). The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences.
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. BenchChem.
BenchChem. (2026). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. BenchChem.
ACD/Labs. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACD/Labs.
Kumar, A., & Singh, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Research Journal of Pharmacy and Technology, 15(7), 3291-3298.
Veeprho. (2024, April 26). Understanding Impurities in Drug Substance and Control Strategies. Veeprho.
Di Biasi, A. (2023, December 22). Impurities in drug substances and drug products: A risk-based approach. RAPS.
BenchChem. (n.d.). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.
Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Kanamori, T., Iwata, Y. T., & Inoue, H. (2014). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology, 32(2), 244-253.
Grebel, J. E., Pignatello, J. J., & Mitch, W. A. (2011). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine.
Chemistry Steps. (2020, November 15). Alkenes: Structure and Stability. Chemistry Steps.
Ashenhurst, J. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry.
Zhang, H., Chen, B., Huang, C., & Zhang, X. (2025, October 7). Revisiting the Role of Tertiary Amines in Enhancing Aqueous Chlorination of Phenolic Compounds: Kinetic Modeling and Reaction Mechanisms. Environmental Science & Technology.
LibreTexts. (2020, May 30). 8.6: Stability of Alkenes. Chemistry LibreTexts.
ACS Publications. (2025, September 24). Revisiting the Role of Tertiary Amines in Enhancing Aqueous Chlorination of Phenolic Compounds: Kinetic Modeling and Reaction Mechanisms. ACS Publications.
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
BenchChem. (2026). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. BenchChem.
Stability Comparison Guide: 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride vs. Free Base Form
Executive Summary For researchers and drug development professionals utilizing 3-[(4-Pentenyloxy)methyl]pyrrolidine as a synthetic intermediate or pharmacophore, selecting the appropriate chemical form is critical for lo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals utilizing 3-[(4-Pentenyloxy)methyl]pyrrolidine as a synthetic intermediate or pharmacophore, selecting the appropriate chemical form is critical for long-term storage, formulation, and analytical consistency. This guide objectively compares the stability of the compound's free base form against its hydrochloride (HCl) salt .
Due to the inherent reactivity of secondary amines, the free base exhibits poor shelf-life, high molecular mobility, and susceptibility to atmospheric degradation. Conversely, conversion to the hydrochloride salt yields a crystalline solid with vastly superior thermal, oxidative, and chemical stability.
Mechanistic Basis of Stability: The "Why" Behind the Chemistry
To understand the divergent stability profiles of these two forms, we must examine the molecular causality governing their degradation pathways.
The Vulnerability of the Free Base
3-[(4-Pentenyloxy)methyl]pyrrolidine contains a secondary amine within its pyrrolidine ring. In its free base form, the nitrogen atom possesses an unshared electron pair (lone pair). This lone pair dictates the molecule's instability through two primary mechanisms:
Carbamate Formation (CO2 Scavenging): The highly nucleophilic lone pair readily attacks atmospheric carbon dioxide. This reaction forms carbamate salts, often observed as a gummy crust developing on the surface of the liquid free base over time.
N-Oxidation: The unshielded nitrogen is highly susceptible to oxidation by atmospheric oxygen or trace peroxides, leading to the formation of N-oxide degradants.
Furthermore, as a free base, this compound is typically a viscous liquid or low-melting amorphous solid. This high molecular mobility allows for rapid diffusion of oxygen and moisture throughout the bulk material, accelerating degradation kinetics.
The Protective Shield of the Hydrochloride Salt
Converting the free base to the HCl salt fundamentally alters its physical and chemical properties[1].
Electronic Shielding: The addition of hydrochloric acid protonates the secondary amine (
NH2+
). This ties up the lone pair in a covalent bond with hydrogen, completely eliminating its nucleophilicity. The protonated amine cannot react with
CO2
and requires a significantly higher oxidation potential to degrade.
Lattice Energy & Diffusion: Salt formation transitions the compound into a highly ordered, ionic crystalline solid[2]. The strong ionic bonds between the protonated pyrrolidine and the chloride counterion lock the molecules into a rigid lattice. This solid-state structure severely restricts the diffusion of atmospheric oxygen, indirectly protecting the terminal alkene (4-pentenyloxy group) from auto-oxidation.
Mechanistic degradation pathways of the free base versus the stability of the hydrochloride salt.
Comparative Stability Profile
The following table summarizes the quantitative and qualitative stability metrics expected for both forms under standard laboratory conditions.
Parameter
Free Base Form
Hydrochloride (HCl) Salt
Mechanistic Rationale
Physical State
Viscous liquid / oil
Crystalline solid
Ionic bonding in the salt significantly increases lattice energy and melting point[3].
Atmospheric
CO2
Reactivity
High (Forms carbamate crust)
Negligible
Protonation of the amine eliminates nucleophilic attack on
CO2
.
Oxidative Stability
Poor (N-oxide formation)
Excellent
The
NH2+
cation is highly resistant to standard atmospheric oxidation[1].
Hygroscopicity
Moderate to High
Low to Moderate
While salts can be hygroscopic, the stable crystal lattice of the HCl salt generally resists moisture better than the amorphous free base[2].
Expected Purity (6 mo @ 25°C)
< 90% (Requires inert gas storage)
> 99% (Stable in ambient air)
Reduced molecular mobility in the solid state inhibits degradation kinetics.
Analytical Strategy: Overcoming the Lack of Chromophores
A critical challenge in evaluating the stability of 3-[(4-Pentenyloxy)methyl]pyrrolidine is its lack of a strong UV chromophore. The molecule contains only an isolated alkene and an aliphatic ring, meaning standard HPLC-UV (e.g., at 254 nm) will fail to accurately detect the parent compound or its degradants.
Expert Recommendation: To establish a self-validating stability protocol, analysts must utilize HPLC coupled with Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS). CAD provides a near-universal response for non-volatile analytes independent of chemical structure, ensuring accurate mass balance during degradation studies.
To objectively prove the superior stability of the HCl salt for regulatory or internal quality purposes, the following step-by-step methodology should be executed in accordance with [4][5].
Step 1: Method Validation via Forced Degradation (Stress Testing)
Before long-term testing, prove the HPLC-CAD method is stability-indicating.
Prepare 1 mg/mL solutions of the HCl salt in diluent.
Subject aliquots to oxidative stress (0.3%
H2O2
for 24h) and thermal stress (60°C for 7 days).
Self-Validation Criteria: The analytical method must resolve the parent peak from the N-oxide degradant peak with a resolution (
Rs
) > 1.5. The mass balance (sum of parent + degradant peak areas) must equal 95-105% of the unstressed control.
Step 2: Batch Selection & Packaging
Select three primary batches of the HCl salt and three batches of the free base[5].
Package the samples in the exact container closure system proposed for storage (e.g., amber glass vials with PTFE-lined caps).
Step 3: Environmental Chamber Incubation
Place the packaged samples into calibrated stability chambers under two conditions:
Pull samples at designated intervals (see workflow diagram below).
Analyze using the validated HPLC-CAD method for assay and impurities.
Perform Karl Fischer (KF) titration to monitor moisture uptake (hygroscopicity).
Perform Differential Scanning Calorimetry (DSC) to monitor polymorphic stability or melting point depression.
ICH Q1A(R2) compliant stability testing workflow for evaluating drug substance shelf-life.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products | Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) | URL:[Link]
Pharmaceutical Salts Optimization of Solubility or Even More? | Source: American Pharmaceutical Review | URL:[Link]
A Comparative Guide to Mass Spectrometry Validation for 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride
Introduction In the landscape of pharmaceutical development, the analytical validation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the cornerstone of pa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development, the analytical validation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the cornerstone of patient safety and product efficacy. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, a small molecule intermediate whose purity is critical for downstream synthesis and final product quality. The presence of impurities, even at trace levels, can significantly impact the safety and effectiveness of a drug product[1][2].
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in practical experience. We will explore the causality behind experimental choices, compare the performance of different MS platforms, and provide the detailed, self-validating protocols necessary for robust and defensible analytical data. Our exploration will be guided by the principles laid out by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which mandate rigorous impurity profiling[1][3].
Chapter 1: Physicochemical Profile of the Analyte
Understanding the analyte is the first step in developing a robust analytical method. 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride possesses a unique combination of structural features that dictate the optimal analytical approach:
Structure: A pyrrolidine ring (polar, basic nitrogen), an ether linkage, and a terminal alkene (pentenyl group). The hydrochloride salt form enhances its solubility in polar solvents.
Ionization Potential: The tertiary amine in the pyrrolidine ring is readily protonated, making it an ideal candidate for positive-mode electrospray ionization (ESI).
Potential Instabilities: The terminal double bond in the pentenyl group presents a potential site for oxidative degradation. The ether linkage could be susceptible to acid-catalyzed hydrolysis under harsh conditions. These potential degradation pathways are a primary focus of forced degradation studies[4][5].
This profile suggests that liquid chromatography-based methods will be superior to gas chromatography for the parent compound, as its salt form makes it non-volatile. However, GC-MS remains a valuable tool for assessing specific volatile impurities, such as residual solvents from synthesis[6][7].
Chapter 2: The Regulatory Framework for MS Method Validation
An analytical method's validation demonstrates its fitness for purpose[8]. According to the ICH Q2(R2) guidelines, validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[8][9]. The FDA's guidance on bioanalytical method validation further reinforces these principles, emphasizing accuracy, precision, and stability[10][11].
Key validation parameters we will assess include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components[3].
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[3].
Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision)[3].
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively[12].
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[3].
Chapter 3: Comparative Analysis of Mass Spectrometry Platforms
No single MS technique is universally superior; the choice is driven by the analytical question. For 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, we will compare three primary platforms: LC-MS/MS for quantification, HRMS for identification, and GC-MS for specialized impurity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Quantitative Workhorse
For quantifying the parent compound and its known impurities, a triple quadrupole (QqQ) LC-MS/MS system is the industry standard. Its Multiple Reaction Monitoring (MRM) capability provides exceptional sensitivity and selectivity, filtering out chemical noise to deliver reliable quantitative data[13][14][15].
Causality of Experimental Choices:
Chromatography: Reversed-phase chromatography (e.g., C18 column) is chosen to retain the molecule via its non-polar pentenyl and methyl groups.
Mobile Phase: A volatile buffer like ammonium formate or formic acid in water/acetonitrile is used. This is critical for MS compatibility, as non-volatile salts (like phosphate) will contaminate the ion source[16]. The acidic pH ensures the pyrrolidine nitrogen remains protonated for efficient ESI.
Ionization: Positive-mode ESI is selected because the tertiary amine is a primary site for protonation, leading to a strong [M+H]+ ion.
MRM Transitions: We select a precursor ion (the [M+H]+ of the parent molecule) and fragment it in the collision cell. We then monitor specific, stable product ions. This two-stage filtering (Q1 and Q3) provides the high selectivity needed to exclude interferences[17].
Experimental Protocol: LC-MS/MS Quantification
Standard & Sample Preparation:
Prepare a 1.0 mg/mL stock solution of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride reference standard in methanol.
Create a calibration curve by serially diluting the stock solution (e.g., 1 ng/mL to 1000 ng/mL) in a 50:50 water:acetonitrile mixture.
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
Dissolve the test sample (API) to a target concentration within the linear range.
Liquid Chromatography (LC) Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Excellent reproducibility for reliable measurements.
Robustness
No significant change
Passed
Method is stable against minor changes in flow rate and temp.
High-Resolution Mass Spectrometry (HRMS): For Unambiguous Identification
When faced with unknown impurities or degradation products, low-resolution MS/MS is insufficient. HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provide highly accurate mass measurements (typically < 5 ppm), which allow for the confident determination of elemental compositions[18][19][20]. This is indispensable for structural elucidation and is the cornerstone of forced degradation studies[21].
Causality of Experimental Choices:
Forced Degradation: The sample is intentionally stressed (e.g., acid/base hydrolysis, oxidation, photolysis, heat) to generate potential degradation products. This mimics long-term storage and identifies stability-indicating parameters[4][22].
High Resolution: HRMS distinguishes between compounds with very similar nominal masses (isobars). For example, it can differentiate a desired product from an impurity that differs only by a few millidaltons, a task impossible for a triple quadrupole[18].
MS/MS Fragmentation: HRMS instruments also perform fragmentation (MS/MS), providing high-resolution data for the fragment ions. This information is pieced together like a puzzle to propose a structure for an unknown compound[1][19].
Experimental Protocol: HRMS for Impurity Identification
Forced Degradation Study:
Prepare solutions of the API (~1 mg/mL).
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at 60 °C for 24 hours. Neutralize before analysis.
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal: Store solid API at 80 °C for 72 hours.
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
Analyze all stressed samples alongside a non-stressed control sample.
LC-HRMS Conditions:
Use LC conditions similar to the LC-MS/MS method to ensure good separation.
System: Q-TOF or Orbitrap Mass Spectrometer.
Ionization Mode: ESI, Positive.
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
Compare chromatograms of stressed samples to the control.
For new peaks (degradants), extract the high-resolution mass spectrum.
Calculate the elemental composition from the accurate mass of the [M+H]+ ion.
Analyze the high-resolution MS/MS fragmentation pattern to identify structural motifs.
Propose a structure for the unknown impurity.
HRMS workflow for impurity identification.
Table 2: Comparative Performance Data for HRMS Validation
Parameter
Target Criteria
Result
Commentary
Mass Accuracy
< 5 ppm
< 2 ppm
Excellent accuracy allows for high-confidence formula generation.[1][18]
Resolution
> 30,000
45,000
Sufficient to resolve isotopic patterns and separate interferences.
Specificity
Differentiates degradants
Passed
Successfully identified 3 unique degradation products under stress.
Application
N/A
Structure Elucidation
Primary strength is qualitative identification, not quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application
While unsuitable for the parent compound, GC-MS is the gold standard for analyzing volatile and semi-volatile organic impurities, such as residual solvents (e.g., Toluene, Acetone) from the manufacturing process[1][6]. Headspace sampling is often employed, where the sample is heated, and the vapor (headspace) is injected, preventing non-volatile matrix components from contaminating the system[23].
Causality of Experimental Choices:
Headspace Sampling: This technique is chosen to selectively introduce only volatile compounds into the GC-MS system, protecting the instrument and simplifying the chromatogram.
GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is typically used for general-purpose solvent screening.
Electron Ionization (EI): EI is a high-energy ionization technique that creates reproducible fragmentation patterns. These patterns act as "fingerprints" and can be matched against extensive libraries (like NIST) for confident identification[1].
Experimental Protocol: GC-MS for Residual Solvents
Sample Preparation:
Accurately weigh ~100 mg of the API into a 20 mL headspace vial.
Add a high-boiling point solvent (e.g., 1 mL of DMSO) to dissolve the sample.
Seal the vial immediately.
Headspace Conditions:
Oven Temperature: 80 °C.
Loop Temperature: 90 °C.
Transfer Line Temp: 100 °C.
Equilibration Time: 15 minutes.
GC-MS Conditions:
System: GC with a single quadrupole or TOF mass spectrometer.
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
Carrier Gas: Helium, constant flow 1.2 mL/min.
Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min.
Ionization Mode: Electron Ionization (EI), 70 eV.
Mass Range: m/z 35 - 350.
Data Analysis:
Identify peaks corresponding to potential residual solvents.
Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST).
Headspace GC-MS workflow for volatile impurities.
Table 3: Comparative Performance Data for GC-MS Validation
Parameter
Target Criteria
Result
Commentary
Specificity
Baseline resolution of solvents
Passed
All common process solvents were well-separated.
LOD
< ICH Limits
< 10 ppm
Sufficiently sensitive to meet regulatory limits for solvents.
Identification
> 80% Library Match
> 90% Match Score
High-confidence identification based on spectral fingerprinting.
Application
N/A
Volatile Impurities
Highly specialized and not applicable to the main analyte.
Chapter 4: Head-to-Head Performance Summary
This table provides a direct comparison of the three techniques for the comprehensive validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride.
The comprehensive mass spectrometric validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride requires a multi-faceted approach. No single instrument can provide all the necessary answers.
LC-MS/MS is the indispensable tool for the routine, high-sensitivity quantification required for release testing and stability studies of the API and its known impurities.
High-Resolution MS is essential during development for identifying unknown process impurities and characterizing degradation products, thereby building a complete picture of the molecule's stability profile.
GC-MS serves a critical, albeit niche, role in ensuring the final product is free from volatile contaminants that may have been used during its synthesis.
By strategically deploying these complementary techniques, researchers and drug developers can build a robust, defensible, and comprehensive data package. This not only satisfies regulatory requirements but also ensures a deep understanding of the product's quality, from its initial synthesis to its final formulation. The integration of these methods provides a self-validating system where quantitative results are supported by unambiguous structural identification, embodying the principles of scientific integrity and trustworthiness.
References
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
Lowes, S., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
Gautam, R. (2021, March 8). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
Longdom Publishing. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers.
YouTube. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION.
Currenta. (n.d.). Mass spectrometry for structural elucidation.
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
Alfa Chemistry. (n.d.). Development and Validation of Related Substances Analysis Methods - Generic Drug.
Taylor & Francis Online. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays.
International Journal of Trends in Emerging Research and Development. (2024, December 13).
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4).
ResearchGate. (2019, December 2). Detailed guidelines of Analytical method validation for related substances?.
PMC. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham.
ACS Publications. (2024, July 10). High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Environmental Science & Technology.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from a bioanalytical services company's website.
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
YouTube. (2024, September 24).
PubMed. (2022, September 30).
LC–MS Method Development. (2025, October 18). Retrieved from a pharmaceutical technology website.
Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide.
How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025, December 21).
European Medicines Agency. (2023, December 14). ICH Q2(R2)
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis.
FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
SciSpace. (n.d.).
PMC. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
MDPI. (2022, September 5).
Outsourced Pharma. (2023, January 11).
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
Allied Academies. (2021, December 17). Mass spectrometry methods for pharmaceutical analysis.
FDA. (n.d.). Q2(R2)
ResearchGate. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
PubMed. (2012, June 15).
Agilent. (2012, May 22). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone.
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
A Comparative Guide to Alkene Linkers in Pyrrolidine Scaffolds: 4-Pentenyloxy vs. 3-Butenyloxy
Introduction: The Strategic Role of Pyrrolidine Scaffolds and Covalent Linkers The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Pyrrolidine Scaffolds and Covalent Linkers
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2][3] Its non-planar geometry and the synthetic tractability of its nitrogen atom allow for the creation of diverse, three-dimensional structures that can effectively probe the complex topology of biological targets.[4] A powerful strategy for elaborating on the pyrrolidine core involves intramolecular cyclization reactions, where a reactive tether attached to the nitrogen atom forms a new ring system. This approach not only builds molecular complexity rapidly but also allows for precise control over stereochemistry.
This guide provides an in-depth comparison of two common alkene-containing linkers used in this context: the 4-pentenyloxy and 3-butenyloxy groups. We will explore how a single methylene unit difference between these linkers dramatically alters their reactivity, cyclization efficiency, and the feasibility of forming fused-ring systems. The comparison is primarily grounded in the well-established principles of radical cyclization, a versatile and widely used method for C-C bond formation.
Core Comparison: The Decisive Impact of Ring Strain and Transition State Geometry
The fundamental difference in the synthetic utility of 4-pentenyloxy and 3-butenyloxy linkers lies in the energetics of the cyclization transition state. When a radical is generated on the oxygen atom (forming an alkoxy radical), it can attack the tethered double bond to form a new ring. The regioselectivity of this closure is governed by a set of empirical principles known as Baldwin's Rules, which predict the feasibility of ring formation based on the ring size and the geometry of the reacting centers.[5][6]
For these systems, the key reaction is an intramolecular addition to a trigonal (sp²) carbon of the alkene. The cyclization can proceed in two ways:
Exo cyclization: The newly formed C-C bond is outside the newly formed ring.
Endo cyclization: The newly formed C-C bond is inside the newly formed ring.
The 4-pentenyloxy linker leads to a 5-membered ring via a 5-exo-trig cyclization, while the 3-butenyloxy linker would form a 4-membered ring via a 4-exo-trig process. According to Baldwin's rules, 5-exo-trig cyclizations are kinetically favored processes due to the optimal trajectory of the attacking radical onto the π-system of the alkene.[2][7] Conversely, 4-exo-trig cyclizations are designated as "disfavored" because of the severe angle strain in the four-membered transition state.[4][8][9]
This fundamental difference is the primary determinant of their synthetic utility.
Workflow for Synthesis and Cyclization of Alkenyloxy-Pyrrolidine Scaffolds
Caption: General experimental workflow.
Comparative Analysis: Performance and Experimental Outcomes
Feature
4-Pentenyloxy Linker
3-Butenyloxy Linker
Rationale & Causality
Primary Cyclization Mode
5-exo-trig
4-exo-trig
The linker length dictates the size of the ring being formed.
Kinetic Feasibility
Favored
Disfavored
Baldwin's rules predict a low activation barrier for the 5-exo transition state but a high barrier for the strained 4-exo transition state.[6]
Expected Yield
Moderate to High
Very Low to None
The kinetically favored 5-exo pathway proceeds efficiently. The disfavored 4-exo pathway cannot compete effectively with side reactions.[8]
Major Product
Fused Tetrahydrofuran-Pyrrolidine
Starting Material / Intermolecular Products
Efficient intramolecular cyclization vs. competing pathways like hydrogen abstraction from the solvent or intermolecular addition.
Stereoselectivity Control
Achievable
Not Applicable
The well-defined transition state of the 5-exo cyclization allows for predictable stereochemical outcomes based on substrate conformation.[10][11]
Mechanistic Deep Dive: Visualizing the Cyclization Pathways
The stark difference in reactivity can be visualized by examining the respective radical cyclization mechanisms.
Mechanism: Favored 5-Exo vs. Disfavored 4-Exo Cyclization
Crystallographic structure validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride
Crystallographic Structure Validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride: A Definitive Comparison Guide As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Crystallographic Structure Validation of 3-[(4-Pentenyloxy)methyl]pyrrolidine Hydrochloride: A Definitive Comparison Guide
As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredient (API) intermediates that resist traditional structural characterization. 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is a prime example of such a challenge.
This molecule presents a trifecta of crystallographic hurdles:
Chirality & Conformation: The pyrrolidine ring contains a stereocenter, requiring absolute configuration validation.
High Flexibility: The 4-pentenyloxy chain (-O-CH₂-CH₂-CH₂-CH=CH₂) is highly mobile, often leading to positional disorder within the crystal lattice.
Salt Complexities: As a hydrochloride salt, the protonated secondary amine forms a strong hydrogen-bond network with the chloride counterion. This often results in rapid kinetic precipitation (yielding unworkable powders) and high hygroscopicity (leading to unwanted hydrate formation).
To secure intellectual property (IP) and support IND/NDA filings, we must definitively solve its 3D structure[1]. This guide objectively compares the three primary crystallographic techniques used to validate such complex hydrochloride salts: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
Comparative Performance Analysis
The choice of analytical technique is dictated by the thermodynamics of the molecule's crystallization[2]. Below is a comparative breakdown of the capabilities of each method when applied to flexible small-molecule salts.
Parameter
SC-XRD (X-Ray)
MicroED (Electron)
PXRD (X-Ray)
Optimal Sample Size
> 10 µm (Well-ordered crystal)
< 1 µm (Nanocrystalline powder)
> 10 mg (Bulk powder batch)
Resolution Limit
~0.7 Å (Sub-angstrom)
~0.8 Å (Sub-angstrom)
Low (1D projection of 3D lattice)
Absolute Configuration
Yes (via Anomalous Dispersion)
Challenging (Dynamical Scattering)
No
Primary Strength
Gold standard for 3D structure, chirality, and IP claims[1].
Rapid analysis of "uncrystallizable" powders directly from synthesis[3].
Bulk phase purity, polymorph screening, and batch consistency.
Primary Limitation
Growing large crystals of flexible HCl salts is thermodynamically difficult.
Sample prep damage; limited chirality data without heavy atom markers[4].
Peak overlap limits ab initio structure solving.
Experimental Workflows & Causality
A robust crystallographic protocol is not merely a sequence of steps; it is a series of deliberate choices designed to mitigate the specific physical liabilities of the target molecule.
Protocol 1: SC-XRD Data Acquisition for Hygroscopic Salts
When >10 µm crystals can be isolated, SC-XRD remains the gold standard[2].
Thermodynamic Crystallization: Dissolve 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl in a minimal volume of anhydrous methanol. Subject to vapor diffusion against an anti-solvent (e.g., diethyl ether) at 4°C.
Causality: Vapor diffusion drastically slows the kinetic precipitation rate compared to cooling. This allows the highly flexible pentenyloxy chain the time required to pack into its global thermodynamic minimum, reducing positional disorder in the final lattice.
Cryo-Mounting: Harvest crystals directly into Paratone-N oil and mount on a MiTeGen loop.
Causality: Hydrochloride salts are highly hygroscopic. The oil acts as an immediate hydrophobic barrier, preventing deliquescence and preserving the crystal's structural integrity during transfer to the goniometer.
Data Collection: Irradiate the crystal at 100 K using a Cu Kα microfocus X-ray source (λ = 1.5418 Å).
Causality: Cryo-cooling (100 K) minimizes the thermal motion (Debye-Waller factors) of the flexible ether chain. Cu Kα radiation is specifically chosen over Mo Kα because its longer wavelength maximizes the anomalous scattering signal of the chloride counterion, enabling precise calculation of the Flack parameter to definitively prove the absolute stereochemistry of the pyrrolidine ring.
Protocol 2: MicroED Workflow for Nanocrystalline Precipitates
If the molecule stubbornly crashes out as a fine powder, MicroED bypasses the crystallization bottleneck by utilizing the strong interaction between electrons and matter[3][5].
Dry Grid Preparation: Gently crush the bulk precipitated powder between two glass slides. Deposit the dry powder directly onto a carbon-coated copper TEM grid.
Causality: Preparing the sample dry avoids solvent-mediated phase transformations, ensuring the analyzed nanocrystal is a true structural representative of the bulk polymorph[3].
Cryo-TEM Loading: Plunge-freeze the grid in liquid nitrogen and transfer to a 200 kV cryo-TEM.
Causality: High-energy electron beams rapidly destroy organic bonds. Cryogenic temperatures drastically reduce radiation damage, preserving high-resolution diffraction spots long enough to capture the dataset[5].
Continuous Rotation Diffraction: Rotate the stage continuously from -30° to +30° at a rate of 1°/s while collecting data on a direct electron detector.
Causality: Continuous rotation integrates the diffraction intensities across the Bragg condition, mitigating dynamical scattering (multiple scattering events within the crystal) which historically hindered accurate intensity measurements in electron diffraction[6][7].
Fig 1: Decision matrix for crystallographic technique selection based on particle size.
The Self-Validating System: Bridging Micro and Macro
A fundamental rule of solid-state chemistry is that microscopic data must predict macroscopic reality . Solving a structure via SC-XRD or MicroED only validates the specific, microscopic crystal examined[1]. Because 3-[(4-Pentenyloxy)methyl]pyrrolidine HCl is highly flexible, the single crystal selected could be a kinetic anomaly or a minor polymorph that does not represent the bulk synthesized batch.
To create a self-validating system, we must close the loop using PXRD:
Simulation: Generate a simulated 1D PXRD pattern directly from the refined 3D CIF file obtained via SC-XRD or MicroED.
Bulk Acquisition: Collect an experimental PXRD pattern of the bulk powder batch.
Cross-Validation: Perform a Rietveld refinement, overlaying the simulated pattern onto the experimental data[1].
Validation Criteria: If the weighted profile R-factor (Rwp) is < 10%, the single-crystal model is validated as the true bulk phase. If the patterns deviate, the bulk powder is either a mixture of polymorphs or the selected crystal was an impurity.
Fig 2: Self-validating structural workflow bridging single-crystal data with bulk powder.
References
Bruhn, J.F. et al., "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples", Frontiers in Molecular Biosciences, 2021. URL:[Link]
Nannenga, B.L. et al., "MicroED in drug discovery", Current Opinion in Structural Biology, 2023. URL:[Link]
Improved Pharma, "Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence", 2025. URL:[Link]
Creative Biostructure, "SCXRD vs MicroED Comparison for Crystallography Research". URL:[Link]